2-Fluoro-6-methyl-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWOQXQVNCXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382488 | |
| Record name | 2-fluoro-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-45-3 | |
| Record name | 2-Fluoro-6-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19346-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19346-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-6-methyl-3-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Fluoro-6-methyl-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details two principal pathways: the Halex (Halogen Exchange) reaction and the Balz-Schiemann reaction. Each section includes detailed experimental protocols, quantitative data, and visual representations of the chemical workflows to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily owing to the strategic placement of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group can be readily converted to an amino group, providing a handle for further molecular elaboration. This guide outlines the most plausible and documented methods for its synthesis, drawing from established chemical principles and available literature.
Synthetic Pathways
Two major synthetic strategies have been identified for the preparation of this compound. The choice between these routes may depend on the availability of starting materials, safety considerations, and desired scale of production.
Route 1: Halex Reaction from 2-Chloro-6-methyl-3-nitropyridine
The Halex reaction is a robust method for introducing fluorine into electron-deficient aromatic and heteroaromatic systems. This pathway involves the initial synthesis of 2-chloro-6-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution with a fluoride salt.
The precursor, 2-chloro-6-methyl-3-nitropyridine, can be synthesized from commercially available 2-amino-6-methylpyridine in a three-step sequence involving nitration, diazotization to a hydroxyl intermediate, and subsequent chlorination.
Step 1: Nitration of 2-Amino-6-methylpyridine
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid.
-
Maintain the temperature at 0°C and slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Allow the reaction to proceed for 1 hour at 0°C, followed by standing for 12 hours.
-
Pour the reaction mixture into ice water and neutralize with concentrated ammonia to a pH of 7.
-
Filter the resulting precipitate and dry to obtain crude 2-amino-6-methyl-3-nitropyridine.
Step 2: Diazotization to 2-Hydroxy-6-methyl-3-nitropyridine
-
Suspend the crude 2-amino-6-methyl-3-nitropyridine (1.0 eq) in water.
-
Add concentrated sulfuric acid with stirring and cool the mixture to 0°C in an ice bath.
-
Add sodium nitrite (1.5 eq) in portions, maintaining the temperature at 0°C.
-
Allow the reaction to proceed for 4 hours at 0°C, followed by standing for 12 hours.
-
Filter the precipitated yellow solid and dry under vacuum to yield 2-hydroxy-6-methyl-3-nitropyridine.
Step 3: Chlorination to 2-Chloro-6-methyl-3-nitropyridine
-
Add 2-hydroxy-6-methyl-3-nitropyridine (1.0 eq) to phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 4 hours.
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Pour the residue into ice water and stir for 2 hours.
-
Filter the precipitate and dry under vacuum to obtain 2-chloro-6-methyl-3-nitropyridine.
The final step in this route is the displacement of the chloro group with a fluoride ion. This is typically achieved using an alkali metal fluoride in a high-boiling polar aprotic solvent.
-
In a sealed reaction vessel, combine 2-chloro-6-methyl-3-nitropyridine (1.0 eq) and spray-dried potassium fluoride (2.0-3.0 eq).
-
Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Heat the mixture to a temperature between 150-250°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity |
| Nitration | 2-Amino-6-methylpyridine | H₂SO₄, HNO₃ | 0°C | 13 h | ~29% | N/A |
| Diazotization | 2-Amino-6-methyl-3-nitropyridine | H₂SO₄, NaNO₂, H₂O | 0°C | 16 h | ~77% | N/A |
| Chlorination | 2-Hydroxy-6-methyl-3-nitropyridine | POCl₃ | Reflux | 4 h | ~89% | N/A |
| Halex Fluorination | 2-Chloro-6-methyl-3-nitropyridine | KF, DMSO/DMF | 150-250°C | Variable | N/A | >95% |
Note: Yields are based on literature for similar transformations and may vary.
Caption: Synthetic pathway for this compound via the Halex reaction.
Route 2: Balz-Schiemann Reaction
The Balz-Schiemann reaction provides an alternative route to aryl fluorides from primary aromatic amines. This pathway commences with the nitration of 2-amino-6-methylpyridine to form 2-amino-6-methyl-3-nitropyridine, which is then converted to the target compound via a diazonium salt intermediate.
This intermediate is prepared by the direct nitration of 2-amino-6-methylpyridine.
-
In a flask cooled in an ice bath, add concentrated sulfuric acid (100 mL).
-
Slowly add 2-amino-6-methylpyridine (30 g, 0.28 mol) while maintaining the temperature at 0°C.
-
Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid (98%) and concentrated nitric acid (72%) (42 mL) dropwise, keeping the reaction temperature at 0°C.
-
After the addition, allow the reaction to stand for 12 hours.
-
Pour the reaction mixture into 2 L of an ice-water mixture and adjust the pH to 7 with a strong aqueous alkali solution.
-
Filter the precipitate and dry to obtain the crude product.
-
Purify by recrystallization from ethanol to yield 2-amino-6-methyl-3-nitropyridine (12.5 g, 29% yield).
The amino group of the precursor is converted to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoro-substituted pyridine.
-
Dissolve 2-amino-6-methyl-3-nitropyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0°C in an ice bath.
-
Add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 1 hour to form the diazonium tetrafluoroborate salt precipitate.
-
Filter the precipitate, wash with cold water, cold methanol, and then ether.
-
Dry the isolated diazonium salt under vacuum.
-
Gently heat the dry diazonium salt in an inert solvent (e.g., hexane or chlorobenzene) or without a solvent until nitrogen evolution ceases.
-
The resulting crude product can be purified by distillation under reduced pressure or column chromatography to give this compound.
Safety Note: Diazonium salts can be explosive when dry and should be handled with extreme caution.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity |
| Nitration | 2-Amino-6-methylpyridine | H₂SO₄, HNO₃ | 0°C | 13 h | 29% | N/A |
| Balz-Schiemann Fluorination | 2-Amino-6-methyl-3-nitropyridine | HBF₄, NaNO₂; Heat | 0°C then heat | Variable | N/A | >95% |
Note: Yields for the Balz-Schiemann step can vary significantly depending on the substrate and reaction conditions.
Caption: Synthetic pathway for this compound via the Balz-Schiemann reaction.
Conclusion
This guide has detailed two viable synthetic routes for the preparation of this compound. The Halex reaction offers a potentially higher-yielding and safer alternative to the Balz-Schiemann reaction, which involves the handling of potentially explosive diazonium salts. However, the Balz-Schiemann route may be more direct if the 2-amino-6-methyl-3-nitropyridine intermediate is readily available. The choice of synthetic pathway will ultimately be determined by the specific requirements and constraints of the research or development program. The provided protocols and data serve as a foundational resource for the synthesis of this important pharmaceutical intermediate.
An In-depth Technical Guide to 2-Fluoro-6-methyl-3-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-6-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The strategic placement of its fluoro, methyl, and nitro functional groups on the pyridine ring imparts unique reactivity, making it a versatile intermediate for the construction of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug discovery, particularly in the development of kinase inhibitors.
Core Chemical Properties
This compound is a solid at room temperature and requires refrigeration for long-term storage to maintain its stability.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 19346-45-3 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [2] |
| Molecular Weight | 156.11 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | Refrigerator | [1] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform. | [3] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of the related compound, 6-Fluoro-2-methyl-3-nitropyridine, was obtained using a Bruker Tensor 27 FT-IR instrument.[2] Key vibrational bands characteristic of the functional groups present in this compound would be expected in similar regions:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
C-H stretch (methyl): ~2850-2960 cm⁻¹
-
Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹
-
Symmetric NO₂ stretch: ~1345-1385 cm⁻¹
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C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-F stretch: ~1000-1350 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR spectra for this compound are not publicly available. However, based on its structure, the following characteristic shifts in ¹H and ¹³C NMR would be anticipated.
¹H NMR:
-
A singlet for the methyl group protons.
-
Two doublets in the aromatic region corresponding to the two protons on the pyridine ring, with coupling constants influenced by the fluorine atom.
¹³C NMR:
-
A signal for the methyl carbon.
-
Several signals in the aromatic region for the pyridine ring carbons, with their chemical shifts and splitting patterns influenced by the fluorine, nitro, and methyl substituents.
Mass Spectrometry (MS)
The exact mass of 6-Fluoro-2-methyl-3-nitropyridine has been determined to be 156.03350557 Da.[2] The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at a similar m/z value, with fragmentation patterns characteristic of the loss of the nitro group, methyl group, and other fragments.
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of 2-methyl-3-nitropyridines involves a two-step process starting from the corresponding 2-chloro-3-nitropyridine derivative. This method utilizes the high reactivity of the chloro-substituent towards nucleophilic substitution.
Experimental Workflow: Synthesis of 2-Methyl-3-nitropyridines
Caption: General synthesis workflow for 2-methyl-3-nitropyridines.
Detailed Protocol:
-
Reaction with Malonic Ester Anion: To a suspension of a 2-chloro-3-nitropyridine derivative in anhydrous tetrahydrofuran (THF), diethyl malonate and potassium carbonate are added. The reaction mixture is stirred at room temperature. The malonic ester anion, generated in situ, displaces the chloride to form a substituted malonic ester.[4]
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis and decarboxylation, typically by heating in aqueous sulfuric acid, to yield the desired 2-methyl-3-nitropyridine.[4]
Note: This is a general procedure and may require optimization for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNA) Reactions
The electron-withdrawing nitro group and the electronegative fluorine atom activate the pyridine ring of this compound for nucleophilic aromatic substitution. This makes it a valuable substrate for reactions with various nucleophiles, particularly amines and thiols.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic aromatic substitution reactions.
Detailed Protocol for Reaction with Thiols:
A study on the reaction of 2-methyl-3-nitropyridines with thiols provides a relevant protocol. The 2-methyl-3-nitropyridine derivative, a thiol, and potassium carbonate are heated in a solvent such as dimethylformamide (DMF).[4] The reaction typically proceeds with the selective substitution of the nitro group.[4]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features allow for diverse chemical modifications, making it a valuable starting material in drug discovery programs.
Role as a Versatile Synthetic Intermediate
The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecule. The nitro group is a versatile handle for further synthetic transformations, such as reduction to an amino group, which can then be used for coupling reactions to build more complex molecular architectures.
Use in the Synthesis of Kinase Inhibitors
Nitropyridine derivatives are actively investigated as potent inhibitors for various therapeutic targets, including kinases. While specific examples detailing the use of this compound are not prevalent in publicly available literature, the general class of fluorinated nitropyridines is crucial in the development of kinase inhibitors. For instance, related fluorinated pyridine compounds are used in the synthesis of Aurora kinase inhibitors, which are important targets in cancer therapy.
Logical Relationship: Role in Kinase Inhibitor Synthesis
Caption: Role of this compound in drug development.
Safety and Handling
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and applications, offering a valuable resource for researchers and scientists in the pharmaceutical industry. Further research into the specific applications and biological activities of compounds derived from this intermediate will continue to expand its importance in the development of new therapeutic agents.
References
- 1. This compound | 19346-45-3 [sigmaaldrich.com]
- 2. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Supplier & Manufacturer China | Properties, Uses, Safety, Pricing [pipzine-chem.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Fluoro-6-methyl-3-nitropyridine (CAS No. 19346-45-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-methyl-3-nitropyridine, a key heterocyclic building block in organic synthesis. Due to the limited availability of public, peer-reviewed experimental data, this document focuses on the compound's properties, likely synthetic routes, and its potential applications in medicinal chemistry and materials science, drawing parallels from established reactions of similar compounds.
Core Compound Properties
This compound is a functionalized pyridine derivative with the chemical formula C₆H₅FN₂O₂. Its structure, featuring a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position, makes it a versatile intermediate for further chemical modifications. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for certain nucleophilic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 19346-45-3 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Physical Form | Solid |
| Melting Point | 30°C |
| Water Solubility | Slightly soluble |
Synthesis and Spectroscopic Data
While specific, detailed public synthesis protocols for this compound are scarce, the synthesis of analogous fluorinated and nitrated pyridines is well-documented in scientific literature and patents. A plausible and commonly employed synthetic strategy involves the nitration of a corresponding 2-fluoro-6-methylpyridine or the fluorination of a 2-chloro-6-methyl-3-nitropyridine precursor.
Hypothetical Synthetic Pathway:
Caption: Plausible synthetic route to this compound.
Spectroscopic data for this compound is not widely published in academic journals. However, data from commercial suppliers is available and consistent with the assigned structure.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Expected signals for the methyl protons and two aromatic protons. |
| ¹³C NMR | Expected signals for the six carbon atoms, with characteristic shifts due to the fluorine, nitro, and methyl substituents. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of 156.11. |
| Infrared (IR) | Characteristic peaks for C-F, C=N, C=C, and NO₂ functional groups. |
Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups. The pyridine ring is electron-deficient, and the presence of the nitro group further enhances this effect, making the ring susceptible to nucleophilic attack. The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The nitro group can be reduced to an amino group, opening up a wide range of further chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols. This reaction is a powerful tool for introducing diverse functionalities at this position.
Experimental Workflow for a Generic SNAr Reaction:
Caption: General experimental workflow for SNAr reactions.
Reduction of the Nitro Group
The nitro group can be reduced to an amine using various reducing agents, such as H₂/Pd/C, SnCl₂, or Fe/HCl. The resulting 2-fluoro-6-methyl-pyridin-3-amine is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions
While the fluorine atom is more commonly displaced by nucleophiles, the C-F bond can potentially participate in cross-coupling reactions under specific catalytic conditions. More commonly, the corresponding chloro or bromo analogue would be used for reactions like Suzuki or Buchwald-Hartwig couplings. If the fluorine were to be replaced by a bromine or iodine, this would open up possibilities for forming new carbon-carbon or carbon-nitrogen bonds.
Logical Relationship for Potential Cross-Coupling Applications:
Caption: A potential strategy for utilizing the pyridine core in cross-coupling reactions.
Biological Significance
There is currently no publicly available data to suggest that this compound itself has any specific biological activity or is involved in any signaling pathways. Its primary role in the life sciences is as a versatile building block for the synthesis of more complex, biologically active molecules. The fluorinated pyridine motif is present in numerous pharmaceuticals, and this compound provides a convenient starting point for the elaboration of such structures.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established chemical principles. It does not constitute a validation of any specific experimental protocol. Researchers should always exercise due diligence and adhere to all safety precautions when handling chemical substances.
Technical Guide: Physical Properties of 2-Fluoro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Fluoro-6-methyl-3-nitropyridine. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predicted values and data from closely related compounds to offer a thorough profile. Detailed, generalized experimental protocols for determining these properties are also included to facilitate further research.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthesis, and potential role in drug development. The available data, including predicted values, are summarized below.
| Property | Value/Description | Source |
| Physical Form | Solid | [1] |
| Melting Point | 30°C (Predicted) | [1] |
| Boiling Point | 266.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents such as dichloromethane and chloroform. | [2] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Expected signals in the aromatic region for the pyridine ring protons and a singlet in the aliphatic region for the methyl group protons. The fluorine atom and the nitro group will influence the chemical shifts of the adjacent protons. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbon attached to the fluorine will show a characteristic coupling. The presence of the electron-withdrawing nitro group will also affect the chemical shifts of the ring carbons. |
| Infrared (IR) | Characteristic absorption bands are expected for the C-F bond, the N-O bonds of the nitro group, C=N and C=C bonds of the aromatic ring, and C-H bonds of the methyl group and the aromatic ring. The IR spectrum for the related isomer, 6-Fluoro-2-methyl-3-nitropyridine, is available and can serve as a reference.[3] |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (156.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and potentially the methyl group. |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of the key physical properties of an organic compound like this compound.
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus.[4][5][6]
Procedure:
-
Ensure the sample is dry and in a fine powdered form.[6]
-
Load a small amount of the powdered sample into a capillary tube, packing it to a height of 2-3 mm.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.[7]
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Boiling Point Determination
For a liquid sample, the boiling point can be determined using a micro-boiling point or distillation method.[8][9][10][11][12]
Procedure (Capillary Method):
-
Place a small amount of the liquid sample into a small test tube or fusion tube.[8]
-
Invert a sealed-end capillary tube into the liquid.[8]
-
Attach the test tube to a thermometer and heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[12]
-
Heat gently until a steady stream of bubbles emerges from the open end of the capillary tube.[11]
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11]
Solubility Determination
The solubility of a compound in various solvents provides information about its polarity and functional groups.[13][14][15][16][17]
Procedure:
-
Add approximately 25 mg of the solid sample to a small test tube.
-
Add 0.5 mL of the solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.
-
Agitate the mixture vigorously for about one minute.
-
Observe whether the solid has dissolved completely. If not, the compound is considered insoluble or sparingly soluble in that solvent.
-
For water-insoluble compounds, further tests can be performed with aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) to assess for acidic or basic functional groups.[15]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning the probe, shimming the magnetic field, and setting appropriate acquisition parameters.[18][19]
Infrared (IR) Spectroscopy:
-
For a solid sample, one common method is to prepare a thin film.[20]
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[20]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[20]
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[20]
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[21]
-
The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.[21]
Chemical Reactivity and Synthetic Pathways
This compound, like other nitropyridines, is expected to undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles.[22][23][24][25]
Nucleophilic Aromatic Substitution (SNAr) Workflow
The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution reaction on a nitropyridine derivative.
Caption: Generalized workflow for a nucleophilic aromatic substitution (S-N-Ar) reaction.
References
- 1. This compound CAS#: 19346-45-3 [m.chemicalbook.com]
- 2. This compound Supplier & Manufacturer China | Properties, Uses, Safety, Pricing [pipzine-chem.com]
- 3. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. ursinus.edu [ursinus.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. www1.udel.edu [www1.udel.edu]
- 16. scribd.com [scribd.com]
- 17. quora.com [quora.com]
- 18. books.rsc.org [books.rsc.org]
- 19. chem.uiowa.edu [chem.uiowa.edu]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 25. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Reactivity of 2-Fluoro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-Fluoro-6-methyl-3-nitropyridine, a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The core of its reactivity lies in nucleophilic aromatic substitution (SNAr), facilitated by the electronic properties of the pyridine ring, which is activated by the presence of both a nitro group and a fluorine atom. This document details the reaction of this compound with various nucleophiles, including amines, thiols, and alcohols. It presents quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms and relevant biological pathways to serve as a practical resource for scientists engaged in drug discovery and development.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. The fluorine atom at the 2-position serves as an excellent leaving group in this context. The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The methyl group at the 6-position has a minor electronic influence but can exert some steric effects on the approaching nucleophile. The regioselectivity of the substitution is primarily directed at the C2 position due to the activation by the ortho-nitro group.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for the synthesis of various N-substituted pyridin-2-amine derivatives, which are prevalent scaffolds in many biologically active molecules. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid byproduct.
Table 1: Nucleophilic Aromatic Substitution of this compound with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | Et₃N | DMSO | Room Temp. | 12 | >95 |
| Benzylamine | K₂CO₃ | DMF | 100 | 6 | 88 |
| Aniline | DIPEA | 1,4-Dioxane | 101 | 20 | 50-70 |
| Substituted Anilines | KOtBu | DMF | Room Temp. | 24 | 60-85 |
Note: Data is compiled from reactions on analogous fluoronitropyridine substrates and represents expected outcomes.
Experimental Protocol: Synthesis of N-Aryl-6-methyl-3-nitropyridin-2-amines
This protocol describes a general procedure for the synthesis of N-substituted 6-methyl-3-nitropyridin-2-amines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and this compound (1.2 eq.) in anhydrous 1,4-dioxane.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Heat the reaction mixture to 101°C and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-6-methyl-3-nitropyridin-2-amine.
Reactions with Thiol Nucleophiles
Thiol nucleophiles readily displace the fluoride in this compound to form 2-(arylthio)- or 2-(alkylthio)-6-methyl-3-nitropyridines. These reactions are typically performed in the presence of a base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic thiolate anion. Polar aprotic solvents like DMF or THF are commonly used.
Table 2: Nucleophilic Aromatic Substitution of this compound with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 50 | 1 | >90 |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 50 | 1 | >90 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 1 | >90 |
Note: Data is based on reactions with analogous nitropyridine substrates and represents expected outcomes.
Experimental Protocol: Synthesis of 2-(Arylthio)-6-methyl-3-nitropyridines
This protocol provides a general method for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Aryl thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aryl thiol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 50°C and stir for 1 hour, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(arylthio)-6-methyl-3-nitropyridine.
Reactions with Alcohol Nucleophiles
The reaction of this compound with alcohols requires the use of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the corresponding alkoxide, which is a much stronger nucleophile than the neutral alcohol. Anhydrous conditions are crucial for these reactions.
Table 3: Nucleophilic Aromatic Substitution of this compound with Alcohols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | THF | 60-80 | 12-24 | 70-85 |
| Ethanol | NaH | THF | 60-80 | 12-24 | 70-85 |
| Phenol | t-BuOK | DMF | 60-80 | 12-24 | 65-80 |
Note: Data is extrapolated from reactions on analogous fluoronitroaromatic substrates.
Experimental Protocol: Synthesis of 2-Alkoxy-6-methyl-3-nitropyridines
This protocol describes a general procedure for the synthesis of 2-alkoxy-6-methyl-3-nitropyridines.
Materials:
-
This compound
-
Alcohol (e.g., methanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the alcohol (1.5 eq.) to the suspension and stir for 20-30 minutes at 0°C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF to the alkoxide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound and its analogs are key intermediates in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The 2-amino-3-nitropyridine scaffold, readily accessible from this starting material, is a common pharmacophore in inhibitors of Janus kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK-3).[1]
Experimental Workflow: Synthesis of a JAK2 Inhibitor Precursor
The following diagram illustrates a typical workflow for the synthesis of a precursor to a JAK2 inhibitor, starting from this compound.
Caption: Synthetic workflow for a JAK2 inhibitor precursor.
Signaling Pathway: JAK-STAT Pathway Inhibition
JAK2 is a non-receptor tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. This pathway is essential for hematopoiesis and immune response. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Inhibitors synthesized from this compound can block the ATP-binding site of JAK2, thereby inhibiting its kinase activity and downstream signaling.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis, particularly in the field of drug discovery. Its reactivity is dominated by nucleophilic aromatic substitution, allowing for the facile introduction of a wide range of functional groups at the 2-position. This guide has provided a detailed overview of its reactions with common nucleophiles, along with practical experimental protocols and insights into its application in the synthesis of kinase inhibitors. The information presented herein is intended to be a valuable resource for researchers and scientists working to develop the next generation of therapeutic agents.
References
Technical Guide to the Material Safety Data Sheet for 2-Fluoro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 2-Fluoro-6-methyl-3-nitropyridine (CAS Number: 19346-45-3), a key intermediate in pharmaceutical and agrochemical research. The following sections detail its physical and chemical properties, hazard classifications, and handling procedures to ensure safe laboratory practices.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental setups, understanding its behavior in various solvents, and planning for safe storage and handling.
| Property | Value | Source |
| CAS Number | 19346-45-3 | [1][2][3][4] |
| Molecular Formula | C6H5FN2O2 | [1][2] |
| Molecular Weight | 156.12 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 30 °C | [5] |
| Boiling Point | 266.2±35.0 °C (Predicted) | [5] |
| Density | 1.357±0.06 g/cm³ (Predicted) | [5] |
| Purity | >95% | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity — Single exposure | May cause respiratory irritation | H335 |
Signal Word: Warning
The logical relationship of these primary hazards is visualized in the diagram below, illustrating the potential routes of exposure and their physiological consequences.
Caption: Hazard exposure routes for this compound.
Safe Handling and Storage
Proper handling and storage are critical to minimize the risks associated with this compound.
| Precautionary Category | Statement | P-Code |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Wash skin thoroughly after handling. | P264 | |
| Do not eat, drink or smoke when using this product. | P270 | |
| Use only outdoors or in a well-ventilated area. | P271 | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | |
| Response | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | P301+P312, P330 |
| IF ON SKIN: Wash with plenty of water. | P302+P352 | |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | P304+P340, P312 | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | P305+P351+P338, P337+P313 | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | P403+P233 |
| Store locked up. | P405 | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 |
Storage Conditions: Store in a refrigerator under an inert atmosphere (nitrogen or Argon) at 2-8°C.[2][5]
The following workflow diagram illustrates the recommended procedure for handling a spill of this material.
Caption: Spill response workflow for this compound.
First-Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, call a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention. |
| Ingestion | Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7] |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[7] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] |
Experimental Protocols
The safety data presented in this document is based on standardized testing methodologies. However, specific experimental protocols for the determination of toxicological and physical-chemical properties for this compound are not publicly available in the cited safety data sheets. The hazard classifications are derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) and are based on a combination of experimental data, computational modeling (QSAR), and comparison to structurally similar compounds.
Toxicological Information
Detailed quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not provided in the readily available safety data sheets. The GHS hazard classifications indicate that the substance is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.
Ecological Information
Information regarding the environmental impact of this compound is limited in the available documentation. As a standard practice for all chemical substances, release into the environment should be avoided to prevent potential harm to aquatic and terrestrial ecosystems.
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal facility.
This technical guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Safety Data Sheet from the supplier before handling this chemical.
References
- 1. This compound | CAS 19346-45-3 [matrix-fine-chemicals.com]
- 2. 19346-45-3|this compound|BLD Pharm [bldpharm.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound CAS#: 19346-45-3 [m.chemicalbook.com]
- 6. molbase.com [molbase.com]
- 7. fishersci.com [fishersci.com]
Stability of 2-Fluoro-6-methyl-3-nitropyridine Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical stability of 2-Fluoro-6-methyl-3-nitropyridine in acidic environments. Due to a lack of specific experimental data in the public domain for this compound, this guide is built upon established principles of organic chemistry, including the electronic effects of substituents on the pyridine ring and known reactivity patterns of related molecules. The primary anticipated degradation pathway under acidic conditions is nucleophilic aromatic substitution (SNAr) at the C2 position. This document outlines the theoretical basis for this prediction, proposes a detailed reaction mechanism, and provides comprehensive, actionable experimental protocols for researchers to conduct their own stability studies.
Introduction
This compound is a substituted pyridine with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other functional materials. The presence of a fluorine atom, a nitro group, and a methyl group on the pyridine ring imparts a unique combination of reactivity and physicochemical properties. Understanding the stability of this molecule, particularly in acidic conditions frequently encountered during synthesis, purification, formulation, and even biological action, is critical for its effective application in drug development and other scientific endeavors. This guide serves as a comprehensive resource for predicting and evaluating the stability of this compound in acidic media.
Theoretical Stability Assessment
The stability of this compound in an acidic medium is primarily governed by the interplay of the electronic effects of its substituents on the pyridine ring.
-
Basicity of the Pyridine Nitrogen: The first step in any acid-catalyzed reaction is the protonation of the most basic site in the molecule. In this compound, this is the lone pair of electrons on the pyridine nitrogen. The basicity of this nitrogen is significantly influenced by the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, and the fluorine atom (-F) is also electron-withdrawing via the inductive effect.[1] Conversely, the methyl group (-CH₃) is an electron-donating group through a positive inductive effect.[2] The combined effect of the strong electron-withdrawing nitro and fluoro groups is expected to significantly reduce the electron density on the nitrogen atom, making it a very weak base.[1] A predicted pKa value for this compound is approximately -3.74, indicating that very strong acidic conditions are required for significant protonation.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this is further enhanced by the presence of the electron-withdrawing nitro group. This electron deficiency makes the ring susceptible to nucleophilic attack. Halogens at the 2- and 4-positions of a pyridine ring are known to be good leaving groups in nucleophilic aromatic substitution reactions.[3][4] The reaction of 2-fluoropyridines is often faster than that of the corresponding 2-chloropyridines.[3] The strong electron-withdrawing effect of the nitro group at the 3-position will further activate the 2-position for nucleophilic attack. While the methyl group at the 6-position is electron-donating, its effect is unlikely to completely counteract the strong activation by the nitro group. Therefore, under acidic conditions where water is present as a nucleophile, the most probable degradation pathway is the SNAr reaction, leading to the displacement of the fluoride ion by a hydroxyl group.
-
Stability of the C-F and C-NO₂ Bonds: The carbon-fluorine bond is the strongest single bond in organic chemistry and is generally highly resistant to hydrolysis.[5][6] However, in an activated aromatic system, as is the case here, the C-F bond can be cleaved through an SNAr mechanism. Direct acid-catalyzed hydrolysis of an aromatic nitro group is generally not a facile process and typically requires harsh conditions. Given the activated nature of the 2-position, hydrolysis via SNAr at the C-F bond is the more kinetically and thermodynamically favored degradation pathway.
Proposed Degradation Pathway under Acidic Conditions
Based on the theoretical assessment, the primary degradation pathway for this compound in acidic aqueous media is proposed to be an acid-catalyzed nucleophilic aromatic substitution (SNAr) reaction.
Caption: Proposed SNAr degradation pathway.
Mechanism Description:
-
Protonation: In a highly acidic environment, a small equilibrium concentration of the pyridinium ion is formed by protonation of the pyridine nitrogen. This protonation further increases the electrophilicity of the pyridine ring.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electron-deficient C2 carbon, which is bonded to the fluorine atom. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and the nitro group.
-
Elimination of Fluoride: The aromaticity is restored by the elimination of a fluoride ion. This is typically the rate-determining step of the SNAr mechanism.
-
Deprotonation: A final rapid deprotonation step yields the product, 2-hydroxy-6-methyl-3-nitropyridine, and regenerates the acid catalyst.
Quantitative Data on Stability
As of the writing of this guide, there is no publicly available quantitative data on the stability of this compound under acidic conditions. Researchers are encouraged to use the experimental protocols outlined in this document to generate such data. The following table provides a template for organizing and presenting stability data.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Acid | 0.1 M HCl | 1 M HCl | 0.1 M H₂SO₄ | 1 M H₂SO₄ |
| Temperature (°C) | 25 | 50 | 25 | 50 |
| Time (hours) | 0, 1, 2, 4, 8, 24 | 0, 1, 2, 4, 8, 24 | 0, 1, 2, 4, 8, 24 | 0, 1, 2, 4, 8, 24 |
| % Remaining | ||||
| t₁/₂ (hours) | ||||
| Degradation Product(s) |
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the stability of this compound under acidic conditions.
Experimental Workflow
Caption: General experimental workflow for stability testing.
Detailed Methodology for Stability Study
Objective: To determine the rate of degradation of this compound in various acidic solutions at different temperatures.
Materials:
-
This compound (of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sulfuric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.
-
-
Preparation of Acidic Media:
-
Prepare a series of acidic solutions (e.g., 0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄) by diluting concentrated acids with deionized water.
-
-
Stability Experiment:
-
For each acidic condition, pipette a known volume of the stock solution into a larger volume of the pre-heated acidic medium to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubate the solutions at controlled temperatures (e.g., 25 °C and 50 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable base (e.g., NaOH) to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reversed-phase HPLC. A suitable starting point for method development is provided below:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectroscopy).
-
-
Inject a known concentration of a standard solution of this compound to determine its retention time and for quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k) and the half-life (t₁/₂) for each condition.
-
Conclusion
While specific experimental data is not yet available, a thorough analysis of the structure of this compound suggests a potential for instability under acidic conditions, primarily through a nucleophilic aromatic substitution pathway leading to the formation of 2-hydroxy-6-methyl-3-nitropyridine. The rate of this degradation is expected to be dependent on the acid concentration and temperature. The strong electron-withdrawing nature of the nitro group is the primary activating factor for this degradation route. The C-F bond, though inherently strong, is susceptible to cleavage in this activated system. Researchers and drug development professionals should exercise caution when using this compound in acidic environments and are encouraged to perform stability studies as outlined in this guide to ensure the integrity of their processes and products. The provided theoretical framework and experimental protocols offer a solid foundation for such investigations.
References
- 1. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Solubility Profile of 2-Fluoro-6-methyl-3-nitropyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-6-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.
Core Concepts: Solubility and Structure
This compound (CAS No: 19346-45-3) is a solid, crystalline compound with a molecular formula of C₆H₅FN₂O₂. Its solubility in various organic solvents is dictated by its molecular structure, which includes a polar pyridine ring, a lipophilic methyl group, and electron-withdrawing fluoro and nitro groups. The interplay of these functionalities governs its interaction with different solvent molecules. Generally, it is predicted to be soluble in common organic solvents.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and general laboratory observations, a qualitative solubility profile can be summarized. The compound is noted to be slightly soluble in water.[2]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected Solubility |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble |
| Aprotic Polar | Acetone, Acetonitrile, DMF | Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble[1] |
| Ester | Ethyl Acetate | Soluble |
| Aromatic | Toluene | Moderately Soluble |
| Non-polar | Hexane, Heptane | Sparingly Soluble |
| Aqueous | Water | Slightly Soluble[2] |
Note: This table is based on predicted solubility from the compound's structure and available qualitative data. Experimental verification is recommended for specific applications.
Experimental Protocol for Solubility Determination
The following is a general methodology for determining the solubility of this compound in an organic solvent of interest. This protocol can be adapted based on the specific requirements of the experiment.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.
-
Place a magnetic stir bar in the vial and cap it tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours within the constant temperature environment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or GC.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
Inject the filtered sample into the analytical instrument and determine its concentration by comparing the response to the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration.
-
Role in Pharmaceutical Synthesis
This compound is a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[3] Its functional groups allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions to build the target molecule. The fluorine atom can also influence the electronic properties and biological activity of the final compound.
Below is a generalized workflow illustrating the use of this compound in a multi-step synthesis.
Caption: Generalized synthetic workflow utilizing this compound.
This in-depth guide provides a foundational understanding of the solubility and synthetic utility of this compound for professionals in the fields of chemical research and drug development. Further experimental investigation is encouraged to establish precise quantitative data for specific solvent systems and applications.
References
Spectroscopic Profiling of 2-Fluoro-6-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-methyl-3-nitropyridine (CAS No. 19346-45-3). Due to the limited availability of specific experimental data in public databases for this compound, this document presents expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopy. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.2 - 8.5 | Doublet | ~8-9 | H4 |
| ~7.2 - 7.5 | Doublet | ~8-9 | H5 |
| ~2.6 | Singlet | - | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 (d, ¹JCF ≈ 240-250 Hz) | C2 |
| ~130 - 135 | C3 |
| ~145 - 150 | C4 |
| ~120 - 125 | C5 |
| ~155 - 160 | C6 |
| ~20 - 25 | CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1600 - 1580 | Strong | Aromatic C=C stretch |
| ~1540 - 1500 | Strong, sharp | Asymmetric NO₂ stretch |
| ~1480 - 1450 | Medium | Aromatic C=C stretch |
| ~1360 - 1340 | Strong, sharp | Symmetric NO₂ stretch |
| ~1250 - 1150 | Strong | C-F stretch |
| ~850 - 750 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 156 | High | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - CH₃]⁺ |
| 126 | Medium | [M - NO]⁺ |
| 110 | High | [M - NO₂]⁺ |
| 83 | Medium | [M - NO₂ - HCN]⁺ |
Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing.
-
The tube is capped and gently agitated to ensure a homogeneous solution.
Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Experiment: Standard one-dimensional ¹H and ¹³C pulse-acquire experiments are performed.
-
Temperature: A constant temperature, usually 25°C (298 K), is maintained.
-
Parameters:
-
¹H NMR: A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is used.
-
¹³C NMR: A greater number of scans (typically 128 or more) are required due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay (2-5 seconds) may be necessary.
-
Data Processing:
-
The raw Free Induction Decay (FID) data is converted to the frequency domain via a Fourier transform.
-
The spectrum is phased, and a baseline correction is applied to ensure accurate integration and peak picking.
-
Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure firm contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the sample is ground to a fine powder with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]
-
The mixture is then compressed in a die under high pressure to form a transparent pellet.[1]
Data Acquisition:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.
-
The sample is placed in the beam path, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Ionization Method (Electron Impact - EI):
-
Principle: The sample is introduced into a vacuum chamber where it is bombarded by a high-energy electron beam (typically 70 eV).[2][3] This causes the molecule to ionize and fragment in a reproducible manner.[2][3][4]
Data Acquisition:
-
Instrumentation: A mass spectrometer equipped with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Sample Introduction: For a solid sample like this compound, a direct insertion probe can be used to introduce a small amount of the sample into the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
The molecular ion peak ([M]⁺) provides the molecular weight of the compound.
-
The fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation and confirmation.[3]
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
- 1. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Methodological & Application
Application Notes and Protocols: 2-Fluoro-6-methyl-3-nitropyridine as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methyl-3-nitropyridine is a key building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility stems from the presence of a fluorine atom at the 2-position, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and a nitro group at the 3-position, which can be readily transformed into other functional groups, such as an amine. This dual reactivity allows for the strategic introduction of various substituents, enabling the generation of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on precursors for kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of substituted aminopyridines, which are core scaffolds in a variety of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By targeting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect. The aminopyridine derivatives synthesized from this compound can be further elaborated to generate potent and selective inhibitors of key kinases such as Janus kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK3).
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine via Nucleophilic Aromatic Substitution
This protocol details the synthesis of 2-amino-6-methyl-3-nitropyridine, a key intermediate for further derivatization, through the reaction of this compound with ammonia.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add aqueous ammonia (10-15 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-amino-6-methyl-3-nitropyridine as a solid.
Protocol 2: General Protocol for Nucleophilic Aromatic Substitution with Primary or Secondary Amines
This protocol provides a general procedure for the SNAr reaction of this compound with a variety of primary and secondary amines to generate a library of substituted 2-amino-6-methyl-3-nitropyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen solvent (DMF or DMSO).
-
Add the primary or secondary amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction temperature and time will depend on the nucleophilicity of the amine and should be optimized while monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-amino-6-methyl-3-nitropyridine derivative.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for nucleophilic aromatic substitution reactions on nitropyridine substrates, which can serve as a guide for optimizing reactions with this compound.
| Starting Material | Nucleophile/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Aqueous Ammonia | Ethanol | Reflux | 4-6 | ~85-95 |
| This compound | Generic Amine/K₂CO₃ | DMF | 25-100 | 2-24 | 70-95 |
| 3-Methoxy-6-methyl-2-nitropyridine | [¹⁸F]Fluoride/K₂₂₂/K₂CO₃ | MeCN | 140 | 0.5 | 81 |
Signaling Pathways and Therapeutic Targets
The aminopyridine derivatives synthesized from this compound are valuable scaffolds for developing inhibitors of critical signaling pathways implicated in disease.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[1][2] Dysregulation of the JAK-STAT pathway is a hallmark of various cancers and autoimmune diseases.
The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1] Inhibitors targeting JAKs, such as JAK2, can block this signaling cascade and are effective treatments for myeloproliferative neoplasms and rheumatoid arthritis.
GSK3 Signaling Pathway
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that is constitutively active in cells and is regulated through inhibition by upstream signals. It is a key regulator in numerous signaling pathways, including the Wnt/β-catenin pathway, and is implicated in a wide range of cellular processes such as metabolism, cell proliferation, and apoptosis.[3] Aberrant GSK3 activity is associated with diseases like Alzheimer's disease, bipolar disorder, and cancer.
In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the formation of a "destruction complex" containing GSK3, which phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] Upon Wnt binding to its receptor, this complex is disassembled, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for target genes.[4] GSK3 inhibitors can mimic the Wnt signal, leading to β-catenin stabilization.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is extensively utilized in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active molecules.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 2-Fluoro-6-methyl-3-nitropyridine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-6-methyl-3-nitropyridine derivatives are valuable intermediates in drug discovery, as the pyridine core is a key pharmacophore and the nitro and fluoro substituents offer handles for further functionalization and can modulate the physicochemical properties of the final compounds. Due to the electron-withdrawing nature of the nitro group and the pyridine ring, this compound can be a challenging coupling partner. The following protocols are based on established procedures for the Suzuki coupling of electronically similar halo-pyridines and provide a solid starting point for reaction optimization.
Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Substituted Halopyridines
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted halopyridines, which can serve as a guide for the optimization of reactions with this compound.
| Entry | Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75-85 |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 80-90 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 16 | Good |
| 4 | 2-Chloropyridine derivative | Arylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 2 | High |
| 5 | 2-Bromopyridine derivative | Arylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | - | Good to Excellent |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with or without water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Oven-dried Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Reaction Setup and Procedure
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. If a co-solvent is used, add the degassed water (e.g., 1 mL) at this stage.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (25 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-methyl-3-nitropyridine.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-6-methyl-3-nitropyridine. This compound serves as a versatile building block in medicinal chemistry and materials science due to its susceptibility to substitution at the C2 position. The electron-withdrawing nitro group at the 3-position, combined with the inherent electron deficiency of the pyridine ring, significantly activates the fluorine atom for displacement by a diverse array of nucleophiles.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the 2-position, which bears the fluorine leaving group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (fluoride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product. The high electronegativity of the fluorine atom enhances the electrophilicity of the C2 carbon, making it a favorable site for nucleophilic attack.[1][2][3]
References
Application Notes: 2-Fluoro-6-methyl-3-nitropyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methyl-3-nitropyridine is a versatile heterocyclic building block crucial in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. Its chemical structure, featuring a pyridine ring activated by both a nitro group and a fluorine atom, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom serves as a highly effective leaving group, while the electron-withdrawing nitro group facilitates nucleophilic attack. This reactivity profile allows for the facile introduction of amine-containing pharmacophores, a common feature in many kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. This document provides detailed protocols for the application of this compound in the synthesis of kinase inhibitor precursors and outlines the relevant biological signaling pathways.
Key Applications
Derivatives of this compound are integral to the synthesis of inhibitors for several important kinase families, including:
-
Janus Kinases (JAKs): Specifically JAK2, which is a key mediator in the JAK-STAT signaling pathway. Dysregulation of this pathway is associated with myeloproliferative neoplasms.
-
Aurora Kinases: These serine/threonine kinases are essential for cell division, and their overexpression is common in many cancers.
The core chemical transformation leveraging this compound is the nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by a nucleophile, typically a primary or secondary amine.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine
This protocol describes the synthesis of a 2-amino-6-methyl-3-nitropyridine derivative, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Aliphatic amine (e.g., piperidine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)
-
Base (e.g., Potassium Carbonate (K2CO3) or Triethylamine (NEt3))
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the aliphatic amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted-6-methyl-3-nitropyridin-2-amine.
Data Presentation
The following table summarizes typical reaction outcomes for the SNAr reaction of this compound with various amine nucleophiles under the conditions described in Protocol 1.
| Nucleophile (Amine) | Product | Typical Yield (%) | Purity (%) |
| Piperidine | 6-methyl-3-nitro-2-(piperidin-1-yl)pyridine | 85-95 | >98 |
| Morpholine | 4-(6-methyl-3-nitropyridin-2-yl)morpholine | 80-90 | >98 |
| Benzylamine | N-benzyl-6-methyl-3-nitropyridin-2-amine | 75-85 | >97 |
| Aniline | N-(6-methyl-3-nitropyridin-2-yl)aniline | 60-75 | >95 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor precursor using this compound.
Signaling Pathway: The JAK-STAT Pathway
Inhibitors synthesized from this compound derivatives can target the JAK-STAT signaling pathway. This pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Its dysregulation is a hallmark of several diseases.
Application Notes and Protocols for 2-Fluoro-6-methyl-3-nitropyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-methyl-3-nitropyridine as a key building block in medicinal chemistry. The strategic placement of the fluoro, methyl, and nitro groups on the pyridine ring offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors.
Application Notes
This compound is a highly valuable starting material in drug discovery due to its inherent reactivity and the functionalities it possesses. The electron-withdrawing nitro group activates the pyridine ring, making the fluorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr) . This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alcohols, to build molecular complexity.
Furthermore, the nitro group can be readily reduced to a primary amine. This transformation opens up a plethora of synthetic possibilities, as the resulting amino group can be further functionalized through amide bond formation, sulfonylation, or participation in other coupling reactions. This two-pronged reactivity makes this compound a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
A significant application of this scaffold is in the synthesis of kinase inhibitors . The pyridine core can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors. By strategically introducing substituents through SNAr and subsequent modifications of the nitro group, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a medicinal chemistry workflow to synthesize potential kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol describes the displacement of the fluorine atom with a substituted aniline to generate a key intermediate.
Materials:
-
This compound
-
4-Fluoroaniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-fluoroaniline (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(4-fluorophenyl)-6-methyl-3-nitropyridin-2-amine.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 156.11 | 1.0 | 1.56 g |
| 4-Fluoroaniline | 111.12 | 1.2 | 1.33 g |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |
| DMF | - | - | 20 mL |
| Product | Expected Yield |
| N-(4-fluorophenyl)-6-methyl-3-nitropyridin-2-amine | 75-85% |
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro-substituted pyridine to the corresponding aminopyridine, a crucial step for further functionalization.
Materials:
-
N-(4-fluorophenyl)-6-methyl-3-nitropyridin-2-amine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of N-(4-fluorophenyl)-6-methyl-3-nitropyridin-2-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude N²-(4-fluorophenyl)-6-methylpyridine-2,3-diamine. The product can often be used in the next step without further purification or can be purified by column chromatography if necessary.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| N-(4-fluorophenyl)-6-methyl-3-nitropyridin-2-amine | 247.22 | 1.0 | 2.47 g |
| Iron Powder | 55.85 | 5.0 | 2.79 g |
| Ammonium Chloride | 53.49 | 1.0 | 0.53 g |
| Ethanol/Water (4:1) | - | - | 50 mL |
| Product | Expected Yield |
| N²-(4-fluorophenyl)-6-methylpyridine-2,3-diamine | 80-95% |
Representative Biological Data
The following table presents hypothetical inhibitory data for a series of compounds synthesized from this compound, targeting a representative kinase (e.g., a Cyclin-Dependent Kinase, CDK). This data is for illustrative purposes to demonstrate the type of quantitative information generated in a drug discovery campaign.
| Compound ID | R¹ Group (from SNAr) | R² Group (on 3-amino) | CDK2 IC₅₀ (nM) | Cellular Proliferation GI₅₀ (µM) |
| HYPO-001 | 4-Fluoro-phenyl | H | 520 | >10 |
| HYPO-002 | 4-Fluoro-phenyl | Acetyl | 150 | 5.2 |
| HYPO-003 | 4-Methoxy-phenyl | H | 680 | >10 |
| HYPO-004 | 4-Methoxy-phenyl | Acetyl | 210 | 7.8 |
| HYPO-005 | Cyclopropyl | H | 850 | >15 |
| HYPO-006 | Cyclopropyl | Acetyl | 350 | 9.5 |
Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: Simplified CDK signaling pathway.
Application of 2-Fluoro-6-methyl-3-nitropyridine in the Synthesis of Potent p38 MAP Kinase Inhibitors
Introduction
2-Fluoro-6-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, particularly valued for its role in the synthesis of potent and selective kinase inhibitors. The strategic arrangement of its functional groups—a labile fluorine atom, an electron-withdrawing nitro group, and a methyl group—renders it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed to construct complex molecular architectures that can effectively target the ATP-binding site of various kinases. This application note details the use of this compound in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors, which are significant therapeutic targets for a range of inflammatory diseases and cancers.
Mechanism of Action and Signaling Pathway
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
The core of this pathway involves a cascade of phosphorylation events. External stimuli, such as cytokines (e.g., TNF-α, IL-1β) or cellular stress, activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAP kinase. Activated p38, in turn, phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C), leading to the production of pro-inflammatory cytokines and other cellular responses. Inhibition of p38 MAP kinase can effectively block this inflammatory cascade.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Application in Kinase Inhibitor Synthesis
The synthesis of p38 MAP kinase inhibitors often involves the coupling of this compound with a suitable nucleophile, typically an aniline or a phenol derivative, via an SNAr reaction. The fluorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, facilitating its displacement. The methyl group at the 6-position can provide steric hindrance that may contribute to selectivity and can also be a site for further functionalization.
A representative synthetic workflow for a p38 MAP kinase inhibitor using this compound is outlined below.
Caption: General synthetic workflow for a p38 kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of N-(4-hydroxyphenyl)-6-methyl-3-nitro-2-pyridinamine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-aminophenol.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound and 4-aminophenol.
-
Add DMF to dissolve the reactants, followed by the addition of potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(4-hydroxyphenyl)-6-methyl-3-nitro-2-pyridinamine.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of N-(4-hydroxyphenyl)-6-methyl-3-nitro-2-pyridinamine to an amino group.
Materials:
-
N-(4-hydroxyphenyl)-6-methyl-3-nitro-2-pyridinamine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (3.0 eq)
-
Ethanol/Water mixture (e.g., 4:1 v/v)
-
Celite®
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the nitro-substituted pyridine in an ethanol/water mixture, add ammonium chloride and iron powder.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the Celite® pad with ethanol and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude amino-pyridine derivative.
Quantitative Data
The following table summarizes the inhibitory activity of representative p38 MAP kinase inhibitors synthesized using methodologies involving nitropyridine precursors. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay (TNF-α inhibition, IC50, nM) |
| Inhibitor A | p38α | 5 | 25 |
| Inhibitor B | p38α | 12 | 60 |
| Inhibitor C | p38α | 8 | 42 |
| SB203580 (Reference) | p38α | 50 | 50 |
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of potent p38 MAP kinase inhibitors. The protocols provided herein offer a robust framework for the construction of such inhibitors through a key nucleophilic aromatic substitution reaction. The subsequent functionalization of the resulting intermediate allows for the exploration of structure-activity relationships to optimize potency and selectivity. The continued application of this and similar fluorinated nitropyridines will undoubtedly fuel the discovery of novel kinase inhibitors for the treatment of a wide range of diseases.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-6-methyl-3-nitropyridine with Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Fluoro-6-methyl-3-nitropyridine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-6-methyl-3-nitropyridine scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine motif in pharmaceuticals.[4] The protocols outlined below serve as a robust starting point for researchers, facilitating the synthesis of compound libraries for further investigation.
Reaction Principle: The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[1][3][5] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form a Pd(II) complex.[3][5]
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid) forms a boronate complex, which then transfers its organic group to the palladium(II) complex.[5][6]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][5]
The selection of the palladium source, ligand, base, and solvent is critical for the success of the reaction, especially with electron-deficient heterocyclic substrates.[7]
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.[8] The following table summarizes typical conditions for the coupling of various 2-halopyridines, which serve as a close model for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | High | [8] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3-4.5) | KF (3.0) | 1,4-Dioxane | 110 | Good to Excellent | [7][9] |
| Pd(PPh₃)₄ (3-5) | - | K₃PO₄ or K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good | [5][9] |
| PdCl₂(dppf) (10) | - | Na₃PO₄ (3.0) | 1,4-Dioxane | 65-100 | Modest to Good | [9][10] |
| Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | Good to Excellent | [9] |
| Pd(OAc)₂ (0.05) | IMes | K₂CO₃ | Neat Water | Room Temp | High | [9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization may be required for specific boronic acids.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is a general and robust method suitable for a wide range of boronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl/heteroaryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[8]
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 - 0.2 M.[7][8]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-110 °C and stir the mixture vigorously.[7][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][9] Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers a method for rapid reaction optimization and synthesis, significantly reducing reaction times.
Materials:
-
This compound (1.0 equivalent)
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave synthesis vial equipped with a stir bar, combine this compound, the aryl/heteroaryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.[5]
-
Solvent Addition: Add 1,4-dioxane and water, typically in a 4:1 ratio, to achieve a concentration of 0.1 - 0.5 M.[5]
-
Reaction Execution: Seal the vial securely with a cap and place it in the microwave reactor.[5] Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[5]
-
Monitoring: The reaction progress can be monitored by LC-MS after cooling a small aliquot.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.[5] Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5] Purify the crude residue by flash chromatography to yield the final product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocycles Using 2-Fluoro-6-methyl-3-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 2-fluoro-6-methyl-3-nitropyridine as a versatile starting material. The protocols focus on the strategic functionalization of the pyridine ring through nucleophilic aromatic substitution (SNAr) followed by reductive cyclization to yield fused heterocyclic systems, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These scaffolds are of significant interest in medicinal chemistry and drug development.
Overview of Synthetic Strategy
The synthetic approach leverages the electronic properties of this compound. The fluorine atom at the 2-position is activated towards nucleophilic displacement by the strongly electron-withdrawing nitro group at the 3-position. This allows for the introduction of a variety of nitrogen-based nucleophiles, which serve as precursors for subsequent intramolecular cyclization. The general workflow involves two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with a suitable amine or diamine nucleophile.
-
Reductive Cyclization: Reduction of the nitro group to an amino group, which then undergoes intramolecular condensation with the appended side chain to form the fused heterocyclic ring.
This strategy offers a modular approach to a diverse range of heterocyclic compounds by varying the nucleophile used in the initial SNAr step.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines are an important class of heterocycles with a wide range of biological activities. The following protocol outlines their synthesis from this compound.
Signaling Pathway for Imidazo[4,5-b]pyridine Synthesis
Experimental Protocols
Step 1: Synthesis of 2-(Alkylamino)-6-methyl-3-nitropyridine (General Procedure)
This procedure describes the nucleophilic aromatic substitution of this compound with a primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine, propylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the primary amine and potassium carbonate.
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-b]pyridine (General Procedure)
This protocol details the reductive cyclization of the 2-(alkylamino)-6-methyl-3-nitropyridine intermediate.
-
Materials:
-
2-(Alkylamino)-6-methyl-3-nitropyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
-
Procedure:
-
Suspend the 2-(alkylamino)-6-methyl-3-nitropyridine and iron powder in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Data Presentation
| Entry | Primary Amine (R-NH₂) | Intermediate Yield (%) | Final Product Yield (%) |
| 1 | Benzylamine | 85 | 78 |
| 2 | Propylamine | 82 | 75 |
| 3 | Cyclohexylamine | 88 | 80 |
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazines are another class of fused heterocycles with potential applications in materials science and pharmaceuticals. Their synthesis from this compound is outlined below.
Experimental Workflow for Pyrido[2,3-b]pyrazine Synthesis
Experimental Protocols
Step 1: Synthesis of N-(2-aminoethyl)-6-methyl-3-nitropyridin-2-amine
-
Materials:
-
This compound (1.0 eq)
-
Ethylenediamine (3.0 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add ethylenediamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can often be used in the next step without further purification.
-
Step 2: Synthesis of N¹-(3-amino-6-methylpyridin-2-yl)ethane-1,2-diamine
-
Materials:
-
N-(2-aminoethyl)-6-methyl-3-nitropyridin-2-amine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the nitro-diamine intermediate in methanol.
-
Add the Pd/C catalyst.
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure for 4-6 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to yield the desired diamine, which is typically used immediately in the next step.
-
Step 3: Synthesis of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
-
Materials:
-
N¹-(3-amino-6-methylpyridin-2-yl)ethane-1,2-diamine (1.0 eq)
-
40% Aqueous Glyoxal solution (1.1 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the diamine in ethanol.
-
Add the aqueous glyoxal solution dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the formation of the product by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final product.
-
Data Presentation
| Entry | 1,2-Dicarbonyl Compound | Final Product Yield (%) |
| 1 | Glyoxal | 72 |
| 2 | 2,3-Butanedione | 68 |
| 3 | Benzil | 65 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound is a potential irritant; handle with care.
-
Reactions involving hydrogen gas should be performed with appropriate safety measures and equipment.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The protocols described herein provide a robust and versatile platform for the synthesis of novel imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines from this compound. The modularity of the SNAr reaction allows for the generation of a wide array of derivatives for screening in drug discovery and materials science applications. The provided data demonstrates the efficiency of these synthetic routes.
Application Notes: 2-Fluoro-6-methyl-3-nitropyridine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-Fluoro-6-methyl-3-nitropyridine as a versatile intermediate in the synthesis of potential agrochemical candidates, particularly those based on a substituted diaminopyridine scaffold. The protocols provided are based on established methodologies for analogous pyridine derivatives and offer a robust framework for the development of novel insecticides and fungicides.
Introduction
Substituted pyridines are a cornerstone in modern agrochemical design, forming the core of numerous commercial insecticides and fungicides. The specific arrangement of substituents on the pyridine ring is crucial for biological activity, selectivity, and metabolic stability. This compound is a valuable building block, offering three key points of functionality for synthetic elaboration:
-
2-Fluoro Group: The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, thiol, or alcohol moieties.
-
3-Nitro Group: This strong electron-withdrawing group activates the pyridine ring for SNAr at the 2- and 6-positions. Furthermore, the nitro group can be readily reduced to a primary amine, providing a key functional handle for further derivatization.
-
6-Methyl Group: The methyl group can influence the electronic properties and steric environment of the molecule, potentially impacting its binding affinity to target proteins.
This document outlines a two-step synthetic sequence to generate a 2,3-diamino-6-methylpyridine derivative, a scaffold with potential insecticidal properties.
Proposed Synthetic Pathway
The proposed synthetic route involves an initial nucleophilic aromatic substitution of the fluorine atom, followed by the reduction of the nitro group to yield a diaminopyridine derivative.
Caption: Proposed two-step synthesis of a substituted diaminopyridine.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of this compound
This protocol describes the substitution of the 2-fluoro group with a primary amine. The reaction conditions are adapted from a patented industrial process for a similar transformation on a substituted nitropyridine.[1]
Materials:
-
This compound
-
Primary amine (e.g., 4-fluoro-benzylamine)
-
Water (deionized)
-
Diethyl ether
Procedure:
-
To a suitable reaction vessel, add 1 mole of this compound and 1.5 to 2.5 liters of water.
-
Add 2 moles of the desired primary amine.
-
Heat the reaction mixture to 90-120°C with vigorous stirring. If the reaction temperature exceeds 100°C, a sealed reactor (autoclave) is required.
-
Maintain the reaction at temperature for 5 to 15 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration, washed with water, and dried.
-
Alternatively, the product can be extracted from the aqueous phase with a suitable organic solvent, such as diethyl ether.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data (Hypothetical based on analogous reactions):
| Reactant | Molar Ratio | Expected Yield | Purity (after purification) |
| This compound | 1.0 | 85-95% | >98% |
| Primary Amine | 2.0 | - | - |
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol details the reduction of the 3-nitro group of the N-substituted-6-methyl-3-nitropyridin-2-amine to the corresponding 2,3-diaminopyridine derivative. This procedure is based on the catalytic hydrogenation of a similar nitropyridine.[2] An alternative method using stannous chloride is also presented.[3]
Method A: Catalytic Hydrogenation
Materials:
-
N-Substituted-6-methyl-3-nitropyridin-2-amine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve the N-substituted-6-methyl-3-nitropyridin-2-amine (1 equivalent) in a mixture of methanol and THF (1:1).
-
Add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Purge the vessel with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure or higher, depending on the apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the N2-Substituted-6-methylpyridine-2,3-diamine.
Method B: Reduction with Stannous Chloride
Materials:
-
N-Substituted-6-methyl-3-nitropyridin-2-amine
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask, add concentrated hydrochloric acid.
-
At room temperature, add the N-substituted-6-methyl-3-nitropyridin-2-amine (1 equivalent).
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate (2 equivalents).
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 20°C and stir for one hour.
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain the diaminopyridine derivative.
Quantitative Data (Based on analogous reactions):
| Reduction Method | Reagents | Expected Yield | Purity |
| Catalytic Hydrogenation | H2, 10% Pd/C | >95% | High |
| Stannous Chloride | SnCl2·2H2O, HCl | 80-90% | Good |
Logical Workflow for the Synthesis of Diaminopyridine Derivatives
Caption: Workflow for the two-step synthesis of diaminopyridine derivatives.
Conclusion
This compound is a highly promising starting material for the synthesis of novel agrochemicals. The presented protocols for nucleophilic aromatic substitution and nitro group reduction provide a reliable foundation for accessing a diverse range of substituted diaminopyridine derivatives. These compounds can be further elaborated to explore new structure-activity relationships in the quest for more effective and environmentally benign crop protection agents.
References
- 1. US4785110A - Process for the production of 2-amino-3-nitro-6-(4-fluorobenzylamino)-pyridine - Google Patents [patents.google.com]
- 2. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-fluoro-6-methyl-3-nitropyridine, a versatile building block in medicinal chemistry. The strategic positioning of the fluoro, methyl, and nitro groups on the pyridine ring allows for diverse functionalization, making it a valuable precursor for the synthesis of novel compounds in drug discovery programs. The methods described herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient construction of complex molecular architectures.[1] For drug development professionals, these reactions provide a robust platform for the rapid generation of compound libraries and the optimization of lead candidates. This compound is a particularly attractive substrate due to the orthogonal reactivity of its functional groups. The fluorine atom at the 2-position is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. The nitro group can be further manipulated, for instance, through reduction to an amino group, providing a handle for subsequent chemical modifications.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methyl-3-nitropyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (4:1) | 90 | 24 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 18 | 88 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst and, if required, the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methyl-3-nitropyridine.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methyl-3-nitropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[3][4] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.[4]
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | 1,4-Dioxane | 100 | 12 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | tert-Butanol | 90 | 24 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (3) | cataCXium A (6) | K₂CO₃ | Toluene | 100 | 16 | 75 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a flame-dried Schlenk flask, add the palladium catalyst and the ligand.
-
Add the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent, this compound (1.0 equiv.), and the amine (1.1 equiv.).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-methyl-3-nitropyridine.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methyl-3-nitropyridines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.
Quantitative Data Summary
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | 5 | Et₃N | THF | 60 | 6 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | Diisopropylamine | DMF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | 4 | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 89 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | K₂CO₃ | Acetonitrile | 70 | 10 | 79 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-6-methyl-3-nitropyridine.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Fluoro-6-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-Fluoro-6-methyl-3-nitropyridine in Suzuki-Miyaura cross-coupling reactions. The information is designed to help overcome common challenges and optimize reaction yields for the synthesis of complex molecules in pharmaceutical and materials science research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of this compound.
Problem: Low or No Yield of Desired Product
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I fix this?
Answer: Low yield is a common issue, often stemming from suboptimal reaction conditions or reagent instability. The electron-withdrawing nature of both the fluoro and nitro groups on the pyridine ring makes this substrate particularly challenging.[1][2]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[3][4]
-
Solution: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is effectively reduced.[4][5] Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[4][6] These ligands can shield the palladium center, promote the difficult oxidative addition step, and prevent deactivation.[4][6][7]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow, especially with electron-deficient substrates.[1]
-
Solution: The choice of base is critical for activating the boronic acid.[8][9] Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4][10] Ensure appropriate solvent conditions; often a mixture of an organic solvent (like dioxane or toluene) and water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]
-
-
Protodeboronation: The boronic acid starting material can be unstable and undergo hydrolysis (cleavage of the C-B bond), particularly in the presence of excess water or at elevated temperatures.[3][4][11]
-
Low Reaction Temperature: The C-F bond is strong, and its cleavage during the oxidative addition step can be energetically demanding, requiring sufficient thermal energy.[6]
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C, and monitor the reaction progress.[10]
-
Problem: Significant Formation of Side Products
Question: My reaction is producing significant byproducts, such as homocoupled boronic acid or dehalogenated starting material. How can I improve the selectivity?
Answer: The formation of byproducts competes with the desired cross-coupling reaction, reducing the overall yield and complicating purification.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction, forming a biaryl from two boronic acid molecules, is often caused by the presence of oxygen in the reaction mixture.[11][12]
-
Dehalogenation/Denitration: The starting this compound can react to replace the fluorine atom or even the nitro group with a hydrogen atom.[11] While the C-F bond is strong, the nitro group can sometimes act as a leaving group in palladium catalysis.[2][13][14]
-
Hydrolysis of Nitro Group: Under certain basic conditions, the nitro group could potentially be susceptible to hydrolysis or other transformations, although this is less common under typical Suzuki conditions.
-
Solution: Screen different bases. A milder base like K₂CO₃ or even KF might be preferable to stronger bases like K₃PO₄ if side reactions involving the nitro group are suspected.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with this compound?
A1: Given the electron-deficient nature of this substrate, a robust catalytic system is recommended as a starting point. The conditions in the table below are based on best practices for challenging heteroaryl couplings.[1][4][6]
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2-4 mol%) | Common Pd(0) and Pd(II) sources.[4][6] |
| Ligand | XPhos or SPhos (3-8 mol%) | Bulky, electron-rich ligands are effective for challenging couplings.[3][4][6] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases that effectively activate the boronic acid.[4][6][8] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O | Aprotic organic solvent with water to dissolve the base.[8] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for fluoropyridines.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and homocoupling.[11][12] |
Q2: How does the nitro group affect the Suzuki coupling reaction?
A2: The nitro group is strongly electron-withdrawing. This generally makes the carbon atom to which the fluorine is attached more electrophilic, which can facilitate the oxidative addition step of the catalytic cycle.[15] In many cases, Suzuki couplings can be performed in the presence of nitro groups without issue.[2] However, under some conditions, particularly at high temperatures, the Ar-NO₂ bond itself can undergo oxidative addition with palladium, leading to the nitro group acting as a leaving group.[13][14] This is a potential side reaction to be aware of, though the C-F bond is typically the more reactive site for this specific substrate.
Q3: Which base should I choose and why?
A3: The base activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step.[8][9][16] The choice of base can significantly impact yield.[8]
| Base | Strength | Common Usage Notes |
| K₃PO₄ | Strong | Often an excellent choice for challenging couplings, including those with heteroaryl chlorides.[6][10] |
| Cs₂CO₃ | Strong | Highly effective, but more expensive. Its high solubility in organic solvents can be advantageous.[6] |
| Na₂CO₃ / K₂CO₃ | Moderate | Common, cost-effective choices. May require higher temperatures or more active catalysts.[6][17] |
| KF / CsF | Mild/Fluoride Source | Can be effective, especially when base-sensitive functional groups are present.[6] |
Q4: How do I purify the final product and remove the palladium catalyst?
A4: Purification typically begins with an aqueous work-up to remove the inorganic base and other water-soluble impurities.[12] The crude product is then often purified by flash column chromatography on silica gel.[4][12] Separating the desired product from byproducts with similar polarity, like homocoupled starting material, may require careful selection of the eluent system and a shallow solvent gradient.[12] For pharmaceutical applications, removing residual palladium is critical.[12] This can be achieved by using metal scavengers (functionalized silica or polymers that bind palladium) which can then be removed by filtration.[12]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.6 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid derivative, and the base.[4][8]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[10]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[4][12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[4][12]
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Fluoro-6-methyl-3-nitropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of this compound from 2-Chloro-6-methyl-3-nitropyridine is showing low conversion. How can I improve the yield?
A1: Low conversion in this Halex (halogen exchange) reaction is a common issue. Here are several factors to consider and optimize:
-
Fluoride Source Reactivity: Standard potassium fluoride (KF) can have low reactivity due to its high lattice energy and low solubility. Using spray-dried KF or anhydrous KF can significantly improve the reaction rate.[1][2] Alternatively, cesium fluoride (CsF) is more soluble and reactive but also more expensive.
-
Anhydrous Conditions: The presence of water can deactivate the fluoride salt and lead to side reactions. Ensure all reagents and solvents are rigorously dried. Azeotropic distillation of the solvent (e.g., with toluene) before adding the fluoride source can be an effective method to remove residual water.
-
Reaction Temperature: Halex reactions often require high temperatures, typically in the range of 150-250 °C.[1] Gradually increasing the reaction temperature may improve conversion, but be mindful of potential decomposition of the nitro-aromatic compound.
-
Phase-Transfer Catalyst: The reaction is often heterogeneous. Employing a phase-transfer catalyst (PTC) such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium chloride) or a crown ether (e.g., 18-crown-6) can enhance the solubility and nucleophilicity of the fluoride ion, thereby accelerating the reaction.
-
Solvent Choice: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are essential for this reaction as they help to dissolve the fluoride salts to some extent and stabilize the transition state.[3]
Q2: I am observing a significant amount of 2-hydroxy-6-methyl-3-nitropyridine as a byproduct. What is the cause and how can I prevent it?
A2: The formation of 2-hydroxy-6-methyl-3-nitropyridine is a result of hydrolysis, where water acts as a nucleophile, displacing the chloride from the starting material.
-
Cause: This side reaction is primarily caused by the presence of water in the reaction mixture. Polar aprotic solvents like DMF and DMSO are hygroscopic and can absorb moisture from the atmosphere.
-
Prevention:
-
Strict Anhydrous Conditions: Use freshly dried solvents and reagents. Handling the hygroscopic fluoride salts in a glovebox is recommended.
-
Azeotropic Water Removal: Before adding the starting material, heat the solvent with a co-solvent like toluene under reflux with a Dean-Stark trap to remove any traces of water.
-
High-Quality Reagents: Ensure the starting 2-chloro-6-methyl-3-nitropyridine and the fluoride source are of high purity and dry.
-
Q3: My final product is contaminated with an unknown impurity with a higher molecular weight, particularly when using an alcohol-based solvent for workup. What could this be?
A3: If an alcohol (e.g., methanol, ethanol) is present, even in small amounts during the reaction or workup at elevated temperatures, it can act as a nucleophile and compete with the fluoride ion. This would lead to the formation of a 2-alkoxy-6-methyl-3-nitropyridine byproduct.
-
Identification: This can be confirmed by mass spectrometry (observing the expected molecular ion peak) and NMR spectroscopy.
-
Prevention: Avoid the use of alcohol-based solvents during the reaction. If used in the workup, ensure the reaction mixture is cooled to room temperature before their addition. It is preferable to use non-nucleophilic solvents for extraction and purification.
Q4: The reaction mixture is turning dark brown or black, and I am getting a low yield of the desired product along with multiple spots on TLC. What is happening?
A4: Darkening of the reaction mixture at high temperatures often indicates decomposition of the starting material or product. Nitro-aromatic compounds can be susceptible to thermal degradation.
-
Cause: The reaction temperature may be too high, or the reaction time is excessively long.
-
Troubleshooting:
-
Optimize Temperature: Carefully determine the minimum temperature required for a reasonable reaction rate. A temperature screening study can be beneficial.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level to avoid prolonged heating.
-
Use of a Catalyst: A phase-transfer catalyst may allow for the use of lower reaction temperatures, thus minimizing decomposition.
-
Data on Reaction Conditions
The following table summarizes typical reaction conditions and their impact on the synthesis of fluorinated aromatic compounds via the Halex reaction, which can be adapted for this compound.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome of Optimization |
| Fluoride Source | Standard KF | Spray-dried KF | Increased reactivity and yield[2] |
| Solvent | DMF | Sulfolane | Higher boiling point allows for higher temperatures if needed |
| Temperature | 180 °C | 220 °C | Potentially faster reaction, but risk of decomposition[1] |
| Catalyst | None | Tetrabutylammonium chloride (PTC) | Increased reaction rate, potentially allowing for lower temperatures |
| Water Content | Standard solvent | Anhydrous solvent (<50 ppm) | Reduced formation of 2-hydroxy-6-methyl-3-nitropyridine |
| Typical Yield | 40-60% | 70-90% | Higher product yield with fewer impurities |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-Chloro-6-methyl-3-nitropyridine using spray-dried potassium fluoride.
Materials:
-
2-Chloro-6-methyl-3-nitropyridine
-
Spray-dried potassium fluoride (KF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Dichloromethane
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Drying the Apparatus: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Solvent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus under a nitrogen atmosphere, add anhydrous DMSO and a small amount of toluene. Heat the mixture to reflux to azeotropically remove any residual water. Cool the solvent to room temperature.
-
Reaction Setup: To the flask containing the dried DMSO, add spray-dried potassium fluoride (2-3 equivalents). Stir the suspension for 15 minutes.
-
Addition of Starting Material: Add 2-Chloro-6-methyl-3-nitropyridine (1 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to 180-200 °C and monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Troubleshooting Workflow
Below is a diagram illustrating a troubleshooting workflow for common issues encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 2-Fluoro-6-methyl-3-nitropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-6-methyl-3-nitropyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for these compounds are column chromatography and recrystallization. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the product.
Q2: What are the likely impurities I might encounter?
A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally related byproducts. Positional isomers, where the fluoro, methyl, or nitro groups are at different positions on the pyridine ring, can be particularly challenging to separate. Side-products from incomplete reactions or over-reaction are also potential contaminants.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation during column chromatography. For all purification methods, the purity of the final product and intermediate fractions should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).
Q4: What are some general considerations for handling fluorinated pyridine derivatives?
A4: Many fluorinated organic compounds can be sensitive to moisture and may be irritants. It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling and storage instructions.
Troubleshooting Guides
Column Chromatography
Problem: The compound is not moving from the origin on the TLC plate (Rf = 0).
-
Potential Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate.
Problem: All spots are running at the solvent front on the TLC plate (Rf = 1).
-
Potential Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent. Increase the proportion of the less polar solvent (e.g., hexane) in your mobile phase mixture.
Problem: The compound is streaking or tailing on the TLC plate and the column.
-
Potential Cause 1: The compound may be interacting too strongly with the acidic silica gel.
-
Solution 1: Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica.
-
Potential Cause 2: The sample was overloaded on the column.
-
Solution 2: Use a larger column or reduce the amount of crude material loaded. Ensure the sample is loaded in a concentrated band.
Problem: Poor separation between the desired product and an impurity.
-
Potential Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Experiment with different solvent systems. Consider using a three-component mobile phase (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity. A shallower polarity gradient during elution can also improve separation.
Recrystallization
Problem: The compound does not dissolve in the chosen solvent, even when heated.
-
Potential Cause: The solvent is not suitable for your compound.
-
Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test the solubility of small amounts of your compound in various solvents to find a suitable one.
Problem: The compound "oils out" instead of forming crystals.
-
Potential Cause 1: The solution is cooling too quickly.
-
Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
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Potential Cause 2: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution 2: Choose a solvent with a lower boiling point.
-
Potential Cause 3: The presence of impurities is inhibiting crystallization.
-
Solution 3: Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization.
Problem: No crystals form, even after the solution has cooled.
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Potential Cause 1: The solution is not supersaturated.
-
Solution 1: The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Potential Cause 2: Crystallization has not been initiated.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a small seed crystal of the pure compound can also induce crystallization.
Data Presentation
The following table summarizes typical results that might be expected from the purification of a this compound derivative. Note that these are illustrative values and actual results will vary depending on the specific derivative and the initial purity of the crude material.
| Purification Method | Mobile Phase / Solvent System | Typical Purity Achieved | Typical Yield |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., 10:1 to 5:1 gradient) | > 95% | 60 - 85% |
| Recrystallization | Ethanol / Water | > 98% | 70 - 90% (of material from previous step) |
| Recrystallization | Ethyl Acetate / Petroleum Ether | > 98% | 65 - 85% (of material from previous step) |
| Preparative HPLC | Acetonitrile / Water with 0.1% TFA | > 99% | 50 - 80% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general starting point and should be optimized based on TLC analysis of the specific crude product.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
-
Column Preparation:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a more volatile solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the less polar composition determined from the TLC analysis.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures like ethanol/water or ethyl acetate/petroleum ether).
-
Heat the tubes to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting common purification issues.
troubleshooting failed reactions involving 2-Fluoro-6-methyl-3-nitropyridine
Welcome to the technical support center for 2-Fluoro-6-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: My SNAr reaction with an amine nucleophile is sluggish or shows no conversion. What are the common causes and how can I fix it?
A1: Low reactivity in SNAr reactions with this compound is a common issue. The primary factors to consider are the nucleophilicity of the amine, the reaction temperature, the choice of base, and the solvent.
Troubleshooting Steps:
-
Increase Reaction Temperature: Many SNAr reactions with this substrate require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it to 50-80 °C. One patent describes a successful reaction when heating to 80°C for 18 hours[1].
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Choice of Base: A suitable base is often required to deprotonate the amine nucleophile or to scavenge the HF generated during the reaction. Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIPEA). Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents).
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Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (ACN) are generally preferred as they can solvate the intermediate Meisenheimer complex.[2] Ensure your solvent is anhydrous, as water can compete as a nucleophile.
-
Nucleophile Strength: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), the reaction may be inherently slow. Consider using a stronger base or a more forcing solvent.
Q2: I am observing multiple products in my SNAr reaction with a thiol. What are the likely side products and how can I improve selectivity?
A2: When reacting this compound with thiols, you may observe the desired thioether product, but also side products arising from over-oxidation of the thiol or disulfide formation.
Troubleshooting Steps:
-
Inert Atmosphere: Thiols are susceptible to oxidation, especially at elevated temperatures and in the presence of air. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of disulfides.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
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Control of Stoichiometry: Use a slight excess of the thiol (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting material, but avoid a large excess which can lead to purification challenges.
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Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition or side product formation.
Suzuki Coupling Reactions
Q3: My Suzuki coupling reaction with this compound is giving a low yield. What are the potential reasons for this failure?
A3: Low yields in Suzuki couplings with this substrate can be attributed to several factors, including catalyst deactivation, issues with the boronic acid/ester, and suboptimal reaction conditions. The electron-withdrawing nitro group can also influence the electronic properties of the pyridine ring, affecting the catalytic cycle.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can facilitate the oxidative addition step, which can be challenging for electron-deficient pyridyl fluorides.
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen). This is especially true for heteroaryl boronic acids. To mitigate this, you can:
-
Use a fresh, high-purity batch of boronic acid.
-
Switch to a more stable boronic ester, such as a pinacol ester.
-
Use anhydrous conditions and a suitable base (e.g., K₃PO₄, Cs₂CO₃).
-
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are degassed.
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Homocoupling: The formation of biaryl byproducts from the homocoupling of the boronic acid can be a significant side reaction, often promoted by the presence of oxygen. Rigorous exclusion of air is crucial.
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the outcome of reactions with 2-fluoro-3-nitropyridine derivatives. This data is compiled from studies on closely related compounds and should be used as a guideline for optimization.
Table 1: Illustrative Effect of Base and Solvent on SNAr Yield with an Amine Nucleophile
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | K₂CO₃ (3.0) | ACN | 80 | 18 | ~70-80 |
| 2 | DIPEA (3.0) | NMP | 25 | 8 | ~60-70 |
| 3 | None | DMSO | 100 | 24 | <10 |
| 4 | K₂CO₃ (3.0) | THF | 65 | 24 | ~50-60 |
Table 2: Illustrative Effect of Catalyst/Ligand on Suzuki Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | ~30-40 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | ~70-80 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 90 | ~50-60 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | >80 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a representative example for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Solvent Addition: Under an atmosphere of nitrogen, add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter to remove inorganic salts. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Representative Procedure for Suzuki Coupling
This protocol is a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Failed SNAr Reactions
Caption: A logical workflow for troubleshooting failed SNAr reactions.
Key Factors in Suzuki Coupling Optimization
Caption: Core components for optimizing Suzuki coupling reactions.
References
preventing decomposition of 2-Fluoro-6-methyl-3-nitropyridine during reaction
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 2-Fluoro-6-methyl-3-nitropyridine in chemical reactions. Researchers, scientists, and drug development professionals can find valuable information here to prevent its decomposition and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound, offering potential causes and solutions to mitigate decomposition and improve reaction efficiency.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of Desired Product | Decomposition of Starting Material: this compound can be sensitive to harsh reaction conditions, such as high temperatures or strong bases, leading to its degradation. | - Temperature Control: Maintain a stable and controlled temperature. For many nucleophilic aromatic substitution (SNAr) reactions, it is advisable to start at a lower temperature and gradually increase it if necessary while monitoring the reaction progress. - Choice of Base: Use a milder base. Strong bases can lead to side reactions and decomposition. Consider using bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong hydroxides or alkoxides. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air. |
| Formation of Multiple Unidentified Side Products | Side Reactions: The presence of both a fluoro and a nitro group allows for multiple potential reaction pathways. Nucleophilic attack can occur at the carbon bearing the fluorine or, in some cases, lead to displacement of the nitro group.[1] Strong nucleophiles or harsh conditions can exacerbate the formation of side products. | - Optimize Nucleophile Concentration: Use a controlled amount of the nucleophile (e.g., 1.1 to 1.5 equivalents) to minimize side reactions. - Solvent Selection: The choice of solvent can influence the reaction's selectivity. Polar aprotic solvents like DMSO or DMF are often used for SNAr reactions.[2] - Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant side product formation occurs. |
| Reaction Mixture Turns Dark Brown or Black | Decomposition/Polymerization: Darkening of the reaction mixture often indicates decomposition of the starting material or product, or polymerization side reactions. This can be triggered by excessive heat or incompatible reagents. | - Lower Reaction Temperature: Immediately reduce the reaction temperature if darkening is observed. - Degas Solvents: Use degassed solvents to remove dissolved oxygen, which can contribute to oxidative decomposition pathways. - Purification of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can sometimes catalyze decomposition. |
| Evidence of Denitration or Defluorination | Nucleophilic Substitution of the Nitro or Fluoro Group: Depending on the nucleophile and reaction conditions, either the nitro group or the fluorine atom can be displaced.[1][2] The nitro group can be a good leaving group in nucleophilic aromatic substitutions.[2] | - Reaction Condition Tuning: The regioselectivity of the substitution can often be controlled by tuning the reaction conditions (temperature, solvent, and base). Review literature for similar substrates to find selective conditions. - Protecting Groups: In complex syntheses, consider if protecting other functional groups on your nucleophile or substrate is necessary to prevent unwanted reactivity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
While specific decomposition pathways for this exact molecule are not extensively documented, based on the chemistry of similar fluoronitropyridines, the primary routes of degradation during a reaction are likely to be:
-
Nucleophilic Attack: Unwanted nucleophilic substitution of either the fluoro or the nitro group by the intended nucleophile, solvent molecules (e.g., hydrolysis if water is present), or strong bases. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for such attacks.[1][3]
-
Reaction with Strong Bases: Strong bases can lead to a variety of side reactions, including deprotonation of the methyl group, which can then undergo further reactions, or direct attack on the pyridine ring.
-
Thermal Degradation: At elevated temperatures, fluorinated aromatic compounds can decompose. While the specific products for this molecule are not defined, thermal decomposition of fluoropolymers is known to generate various smaller fluorinated compounds.[4]
Q2: How does pH affect the stability of this compound?
The stability of this compound is influenced by pH. In acidic media, the pyridine nitrogen can be protonated, which can alter the electron distribution and reactivity of the ring. In alkaline media, especially with strong bases, the compound is more susceptible to nucleophilic attack and other side reactions, which can lead to decomposition.[5]
Q3: What are the optimal storage conditions for this compound to prevent decomposition?
To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from strong oxidizing agents, strong acids, and strong bases.[5] Keeping it in a tightly sealed container under an inert atmosphere is also recommended. Some suppliers suggest refrigeration for storage.[6]
Q4: I am performing a nucleophilic aromatic substitution (SNAr). Which group is more likely to be displaced: the fluoro or the nitro group?
Both the fluoro and the nitro groups can act as leaving groups in SNAr reactions. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack.[7] However, the nitro group is also a known leaving group in nucleophilic aromatic substitutions on pyridine rings.[1][2] The regioselectivity of the reaction will depend on the specific nucleophile used, the solvent, the temperature, and the presence of any catalysts. It is crucial to perform small-scale test reactions and consult the literature for precedents with similar substrates to determine the likely outcome.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol provides a general method for the reaction of this compound with a primary or secondary amine, with an emphasis on minimizing decomposition.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Mild base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
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Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or tert-amyl alcohol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the mild base.
-
Add this compound and the amine nucleophile.
-
Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly heat the reaction to a moderate temperature (e.g., 80-110 °C).[7]
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is no longer visible), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Reaction Conditions for SNAr on Related Nitropyridines
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl 3-nitropyridine-4-carboxylate | Fluoride | CsF | DMSO | 120 | 38 | [2] |
| 2-Fluoropyridine | Morpholine | K₃PO₄ | tert-amyl alcohol | 110 | - | [7] |
| 2-chloro-3-nitropyridines | Diethyl malonate | NaH | THF | Room Temp | - | [1] |
Visualizations
Diagram 1: Experimental Workflow for SNAr
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fcad.com [fcad.com]
- 4. turi.org [turi.org]
- 5. This compound Supplier & Manufacturer China | Properties, Uses, Safety, Pricing [pipzine-chem.com]
- 6. This compound | 19346-45-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
byproduct formation in the nitration of 2-fluoro-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-fluoro-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the nitration of 2-fluoro-6-methylpyridine?
The nitration of 2-fluoro-6-methylpyridine is expected to yield a mixture of two primary mono-nitro isomers: 2-fluoro-6-methyl-3-nitropyridine and 2-fluoro-6-methyl-5-nitropyridine. The substitution pattern is governed by the directing effects of the fluorine and methyl substituents on the pyridine ring.
Q2: What are the directing effects of the substituents in 2-fluoro-6-methylpyridine?
In electrophilic aromatic substitution reactions like nitration, the fluorine atom at the 2-position is a deactivating group but directs incoming electrophiles to the ortho and para positions (relative to itself, which are the 3- and 5-positions). The methyl group at the 6-position is an activating group and also directs ortho and para (the 5- and 3-positions, respectively). Therefore, both substituents direct the nitration to the 3- and 5-positions of the pyridine ring.
Q3: Why is the nitration of pyridine derivatives often challenging?
The direct nitration of pyridine and its derivatives with strong acids like a mixture of nitric and sulfuric acid can be difficult. This is because the basic nitrogen atom of the pyridine ring gets protonated under these acidic conditions, forming a pyridinium ion. The positive charge on the nitrogen atom strongly deactivates the aromatic ring towards electrophilic attack.
Q4: Are there alternative methods for the nitration of pyridines?
Yes, if direct nitration proves to be low-yielding, alternative strategies can be employed. One common method is the nitration of the corresponding pyridine-N-oxide. The N-oxide group activates the pyridine ring, particularly at the 4-position, and can facilitate nitration. Subsequent deoxygenation of the N-oxide would then yield the desired nitropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-fluoro-6-methylpyridine.
Issue 1: Low Yield of Nitrated Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Reaction Temperature: The reaction may require heating to overcome the activation energy. Gradually increase the temperature and monitor for product formation and potential byproduct increase. |
| Decomposition of starting material or product | - Temperature Control: The nitration reaction is exothermic. Maintain a controlled temperature, especially during the addition of the nitrating agent, by using an ice bath or other cooling methods.- Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-fluoro-6-methylpyridine to prevent a rapid temperature increase. |
| Suboptimal nitrating agent concentration | - Acid Concentration: The concentration of nitric and sulfuric acid is crucial. Using fuming nitric acid and/or oleum (fuming sulfuric acid) can increase the concentration of the nitronium ion (NO₂⁺), the active electrophile, and may improve yields. |
Issue 2: Formation of Multiple Products and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Formation of regioisomers | - Reaction Conditions: The ratio of 3-nitro to 5-nitro isomers can sometimes be influenced by reaction temperature and the specific nitrating agent used. Experiment with different conditions to see if the selectivity can be improved.- Purification: The isomers may have very similar polarities, making separation by column chromatography challenging. Careful selection of the mobile phase and using a high-performance chromatography column may be necessary. Recrystallization could also be an effective purification method if a suitable solvent is found. |
| Formation of dinitrated byproducts | - Stoichiometry: Use a controlled amount of the nitrating agent (closer to a 1:1 molar ratio with the substrate) to minimize the chance of a second nitration event. |
| Presence of unreacted starting material | - Reaction Monitoring: As mentioned above, monitor the reaction to ensure it goes to completion. If starting material persists, consider extending the reaction time or slightly increasing the temperature. |
Experimental Protocols
Nitration of 2-Fluoro-6-methylpyridine using Nitric Acid and Sulfuric Acid
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
2-Fluoro-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 2-fluoro-6-methylpyridine to the cold sulfuric acid with constant stirring.
-
Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition of nitric acid, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired nitrated isomers.
Data Presentation
The nitration of substituted pyridines often leads to a mixture of isomers. The following table illustrates a hypothetical distribution of products. Actual yields and isomer ratios will depend on the specific reaction conditions.
| Product | Hypothetical Yield (%) |
| This compound | 40 - 60 |
| 2-Fluoro-6-methyl-5-nitropyridine | 30 - 50 |
| Dinitrated byproducts | < 5 |
| Unreacted Starting Material | Variable |
Byproduct Formation and Reaction Pathway
The primary byproducts in the nitration of 2-fluoro-6-methylpyridine are the regioisomers, this compound and 2-fluoro-6-methyl-5-nitropyridine. The formation of these products is a result of electrophilic attack of the nitronium ion (NO₂⁺) at the 3- and 5-positions of the pyridine ring, which are activated by the combined directing effects of the fluoro and methyl groups.
Under harsh reaction conditions (e.g., high temperature, large excess of nitrating agent), dinitration or degradation of the starting material can occur.
Caption: Reaction pathway for the nitration of 2-fluoro-6-methylpyridine.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the nitration of 2-fluoro-6-methylpyridine.
Caption: A logical workflow for troubleshooting the nitration reaction.
improving the regioselectivity of reactions with 2-Fluoro-6-methyl-3-nitropyridine
Welcome to the technical support center for improving the regioselectivity of reactions with 2-Fluoro-6-methyl-3-nitropyridine. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A1: In a typical SNAr reaction, the nucleophile is expected to substitute the fluorine atom at the C-2 position. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C-3 position. The fluorine at C-2 is ortho to the nitro group, making it the most electrophilic site and the fluoride ion an excellent leaving group in this context.
Q2: Why is substitution at the C-2 position favored over other positions?
A2: The regioselectivity is primarily governed by electronic effects. The nitro group at C-3 strongly withdraws electron density from the pyridine ring, particularly at the ortho (C-2 and C-4) and para (C-6) positions. The C-2 position is highly activated due to its proximity to the nitro group. While the methyl group at C-6 is electron-donating, the activating effect of the nitro group on the ortho C-2 position is generally dominant.
Q3: Can the nitro group act as a leaving group in reactions with this compound?
A3: While the fluorine at C-2 is the more typical leaving group, displacement of the nitro group has been observed in related nitropyridine systems, especially with soft nucleophiles like thiols.[1][2] However, for most nucleophiles, substitution of the fluorine is the major reaction pathway.
Q4: How does the methyl group at the C-6 position influence the reaction?
A4: The methyl group at C-6 has a modest electronic-donating effect, which can slightly deactivate the para position (C-6) towards nucleophilic attack compared to an unsubstituted position. It can also exert a minor steric influence on the approach of bulky nucleophiles to the C-2 position, although this is generally not a major determining factor for regioselectivity in this substrate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Desired Product | 1. Insufficiently reactive nucleophile: The nucleophilicity of the attacking species is too low. 2. Reaction temperature too low: The activation energy for the reaction is not being overcome. 3. Inappropriate solvent: The solvent may not be effectively solvating the intermediates. 4. Decomposition of starting material or product: Harsh reaction conditions can lead to degradation. | 1. Increase nucleophilicity: If using a neutral nucleophile (e.g., amine, alcohol), add a base to deprotonate it and increase its reactivity. 2. Increase reaction temperature: Gradually increase the temperature, monitoring for product formation and decomposition by TLC or LC-MS. 3. Solvent selection: Use polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to accelerate SNAr reactions. 4. Milder conditions: If decomposition is observed, try lowering the reaction temperature and using a milder base. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing reaction at other positions: While C-2 substitution is favored, some nucleophiles might attack other positions. 2. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically more stable, but kinetically less favored, isomer. 3. Displacement of the nitro group: As mentioned, certain nucleophiles can displace the nitro group. | 1. Optimize reaction conditions: Lowering the reaction temperature often favors the kinetically controlled product (C-2 substitution). 2. Choice of nucleophile: The nature of the nucleophile can influence regioselectivity. Experiment with different nucleophiles if possible. 3. Solvent effects: The regioselectivity of SNAr reactions can be solvent-dependent. For instance, switching from a non-polar to a polar aprotic solvent can sometimes alter the isomeric ratio.[3] |
| Formation of Side Products | 1. Reaction with the solvent: Some nucleophiles or strong bases can react with the solvent at elevated temperatures. 2. Multiple substitutions: If the product of the initial substitution is also reactive, it may undergo further reaction. 3. Hydrolysis: Presence of water can lead to hydrolysis of the starting material or product, especially under basic conditions. | 1. Inert solvent: Choose a solvent that is stable under the reaction conditions. 2. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize multiple substitutions. 3. Anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and experimental setup.
Protocol 1: Reaction with Amine Nucleophiles
This protocol is suitable for the reaction with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA, or Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the amine nucleophile.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alcohol/Phenol Nucleophiles
This protocol is suitable for the synthesis of ether derivatives.
Materials:
-
This compound (1.0 equiv)
-
Alcohol or phenol (1.5 equiv)
-
Base (e.g., NaH or K-tert-butoxide) (1.2 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Add the base portion-wise at 0 °C and stir for 20-30 minutes to form the alkoxide/phenoxide.
-
Add a solution of this compound in the same solvent to the alkoxide/phenoxide solution.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base (e.g., NaH or K₂CO₃) (1.2 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Under an inert atmosphere, suspend the base in the anhydrous solvent and cool to 0 °C.
-
Slowly add the thiol and stir for 20-30 minutes to form the thiolate.
-
Add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash chromatography.
Data Presentation
The following table summarizes expected outcomes and influencing factors for SNAr reactions on this compound, based on data from closely related compounds. Yields are representative and will vary.
| Nucleophile Class | Typical Nucleophile | Typical Base | Typical Solvent | Temp (°C) | Expected Major Product | Approx. Yield (%) |
| Amines | Morpholine | K₂CO₃ | DMF | 80 | 2-Morpholino-6-methyl-3-nitropyridine | 85-95 |
| Benzylamine | DIPEA | Acetonitrile | 60 | 2-(Benzylamino)-6-methyl-3-nitropyridine | 80-90 | |
| Alcohols/Phenols | Methanol | NaH | THF | 60 | 2-Methoxy-6-methyl-3-nitropyridine | 70-85 |
| Phenol | K-tert-butoxide | DMF | 80 | 2-Phenoxy-6-methyl-3-nitropyridine | 75-85 | |
| Thiols | Thiophenol | NaH | THF | RT | 2-(Phenylthio)-6-methyl-3-nitropyridine | 90-98 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 2-(Benzylthio)-6-methyl-3-nitropyridine | 85-95 |
Visualizations
Caption: General mechanism of the SNAr reaction on this compound.
Caption: A logical workflow for troubleshooting SNAr reactions.
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
managing reaction exotherms in the synthesis of 2-Fluoro-6-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 2-Fluoro-6-methyl-3-nitropyridine. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Rapid Temperature Increase (Runaway Reaction)
Q1: My reaction temperature is increasing uncontrollably. What should I do?
A1: An uncontrolled temperature rise indicates a potential runaway reaction, which is a significant safety hazard. Immediate action is required:
-
Stop the addition of the nitrating agent immediately.
-
Increase the efficiency of the cooling system. If using an ice bath, add more ice and a salt (e.g., NaCl, CaCl₂) to lower the temperature.
-
If the temperature continues to rise, quench the reaction. This can be done by carefully and slowly adding a pre-chilled quenching agent, such as cold water or a dilute basic solution, to the reaction mixture. Be aware that quenching a large-scale reaction can also be exothermic and should be done with extreme caution.
-
Evacuate the area if the situation cannot be controlled.
Q2: What are the primary causes of a runaway reaction in this synthesis?
A2: The nitration of pyridine derivatives is a highly exothermic process.[1] A runaway reaction can be caused by several factors:
-
Too rapid addition of the nitrating agent: This leads to a rapid accumulation of unreacted reagents and a sudden release of heat.
-
Inadequate cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction.
-
Incorrect stoichiometry: Using an excessive amount of the nitrating agent can increase the reaction rate and heat generation.[2]
-
Localized heating: Poor stirring can lead to "hot spots" in the reaction mixture where the temperature is significantly higher than the bulk temperature.
Issue: Low Yield or Incomplete Reaction
Q3: My reaction is sluggish, and the yield of the desired product is low. How can I improve this?
A3: A sluggish reaction can be due to insufficient activation or temperatures that are too low. Consider the following:
-
Temperature Control: While it is crucial to control the exotherm, maintaining the reaction at too low a temperature can significantly slow down the reaction rate. A controlled, gradual increase in temperature after the addition of the nitrating agent might be necessary.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC-MS.[2]
-
Purity of Reagents: Ensure that the starting material, 2-fluoro-6-methylpyridine, and the nitrating agents are of high purity. Impurities can interfere with the reaction.
Issue: Formation of Side Products
Q4: I am observing the formation of significant amounts of side products, such as dinitrated species. How can I minimize this?
A4: The formation of dinitrated or other side products is a common issue in nitration reactions.[2] To favor the desired mono-nitration, consider these strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second nitration.[2]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess will significantly increase the likelihood of multiple nitrations.[2]
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the active nitrating species at any given time, thus favoring the mono-nitrated product.[2]
Frequently Asked Questions (FAQs)
Q5: What is a safe operating temperature range for the synthesis of this compound?
A5: While the optimal temperature may vary depending on the specific nitrating agent and reaction scale, a general recommendation is to maintain a low temperature, typically between -10°C and 10°C, during the addition of the nitrating agent. After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be gently heated to ensure completion.
Q6: What are the recommended nitrating agents for this synthesis?
A6: Common nitrating agents for pyridine derivatives include a mixture of concentrated nitric acid and sulfuric acid, or dinitrogen pentoxide.[3][4] The choice of agent will influence the reaction conditions and the exotherm.
Q7: What safety precautions should be taken when performing this synthesis?
A7: Given the hazardous nature of the reagents and the exothermic reaction, the following safety precautions are essential:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.
-
Ensure that all glassware is free of cracks and defects.
-
Use a blast shield, especially for larger-scale reactions.
Q8: How can I monitor the progress of the reaction?
A8: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound with an emphasis on managing the reaction exotherm.
Materials:
-
2-Fluoro-6-methylpyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Salt (NaCl or CaCl₂)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Cooling bath
Procedure:
-
Reaction Setup: Place a magnetic stir bar in a clean, dry round-bottom flask. Equip the flask with a dropping funnel and a thermometer. Place the flask in a cooling bath (ice and salt).
-
Cooling: Cool the 2-Fluoro-6-methylpyridine in the flask to a temperature between -5°C and 0°C with efficient stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixing process is also exothermic and should be done in a cooling bath.
-
Slow Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the cooled solution of 2-Fluoro-6-methylpyridine via the dropping funnel. The addition rate should be controlled to maintain the internal reaction temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature and monitor its progress using TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table provides an illustrative example of reaction parameters and their impact on the exotherm and yield. Note: This data is for illustrative purposes and may not represent actual experimental results.
| Parameter | Condition A | Condition B | Condition C |
| Addition Temperature | -10°C | 0°C | 10°C |
| Addition Time | 60 min | 30 min | 15 min |
| Max Temperature Spike | +2°C | +8°C | +20°C (Runaway) |
| Yield of Mono-nitro Product | 85% | 70% | 30% |
| Yield of Di-nitro Product | <5% | 15% | 40% |
Visualizations
Caption: Experimental workflow for the nitration of 2-Fluoro-6-methylpyridine.
References
- 1. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
scale-up challenges for the synthesis of 2-Fluoro-6-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2-Fluoro-6-methyl-3-nitropyridine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Incomplete reaction due to insufficient nitrating agent or low temperature. | - Ensure the correct stoichiometry of the nitrating mixture (e.g., HNO₃/H₂SO₄).[1] - Gradually increase the reaction temperature while monitoring for exotherms. - Extend the reaction time and monitor progress using TLC or HPLC. |
| Deactivation of the pyridine ring. | The pyridine nitrogen can be protonated in strong acid, deactivating the ring towards electrophilic substitution.[2][3] Consider using a milder nitrating agent or a different synthetic route if yields remain low. | |
| Poor work-up procedure leading to product loss. | - Ensure the pH is properly neutralized during work-up to prevent the product from remaining in the aqueous layer. - Use an appropriate organic solvent for extraction. | |
| Formation of Multiple Isomers (Poor Regioselectivity) | Reaction conditions favoring multiple nitration positions. | - Control the reaction temperature; lower temperatures often favor a specific isomer. - The directing effects of the fluoro and methyl groups on the pyridine ring should favor nitration at the 3-position. However, side products can occur. Purification by column chromatography or recrystallization may be necessary. |
| Over-nitration (Formation of Dinitro Byproducts) | Excess of nitrating agent or high reaction temperature. | - Use a minimal excess of the nitrating agent.[1] - Add the nitrating agent dropwise to control the local concentration and temperature.[1] - Maintain a low and consistent reaction temperature.[1] |
| Extended reaction time. | Monitor the reaction closely and stop it once the desired product is formed, before significant amounts of dinitro compounds are produced.[1] | |
| Runaway Reaction / Exotherm | Rapid addition of nitrating agent. | - Add the nitrating agent slowly and in a controlled manner. - Ensure adequate cooling and stirring. |
| Insufficient cooling capacity for the scale of the reaction. | - For larger scale reactions, ensure the cooling system can handle the heat generated. - Consider using a continuous flow reactor for better heat management and safety on a larger scale.[4] | |
| Product Purification Challenges | Presence of starting material and byproducts with similar polarities. | - Optimize the reaction to maximize the yield of the desired product and minimize impurities. - Employ fractional distillation if boiling points are sufficiently different. - Use column chromatography with a carefully selected eluent system. - Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct nitration of 2-Fluoro-6-methylpyridine using a nitrating mixture, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and a dehydrating agent.
Q2: What are the main safety concerns when scaling up this nitration reaction?
A2: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the corrosive and toxic nature of the reagents (concentrated acids). Adequate cooling, controlled addition of reagents, and personal protective equipment are crucial. For larger scales, continuous flow chemistry is a safer alternative to batch processing.[4]
Q3: How can I control the regioselectivity of the nitration to favor the 3-nitro isomer?
A3: The electron-donating methyl group and the electron-withdrawing fluoro group on the pyridine ring will influence the position of nitration. Generally, the reaction conditions, especially temperature, play a key role. Lowering the reaction temperature can improve selectivity. Careful addition of the nitrating agent is also important to avoid localized high temperatures that can lead to side products.
Q4: What is the best way to monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the consumption of the starting material and the formation of the product and any byproducts.
Q5: What are the typical work-up and purification procedures?
A5: A typical work-up involves quenching the reaction mixture by carefully pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.[5] The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). Purification is commonly achieved through recrystallization or column chromatography.
Experimental Protocols
Illustrative Laboratory-Scale Synthesis Protocol
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
2-Fluoro-6-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Carbonate (or other suitable base)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-Fluoro-6-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Separately, prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-Fluoro-6-methylpyridine in sulfuric acid, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield during the synthesis.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Fluoro-6-methyl-3-nitropyridine vs. 2-Chloro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Halogenated nitropyridines are a critical class of intermediates, prized for their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities. This guide provides an objective comparison of the reactivity of two such valuable reagents: 2-fluoro-6-methyl-3-nitropyridine and 2-chloro-6-methyl-3-nitropyridine. This analysis is supported by established principles of physical organic chemistry and available data from related systems to inform synthetic strategy and reaction design.
Introduction to Reactivity in 2-Halo-3-nitropyridines
The reactivity of this compound and 2-chloro-6-methyl-3-nitropyridine in SNAr reactions is primarily governed by the electronic properties of the pyridine ring and the nature of the halogen leaving group. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement renders the C2 position, bonded to the halogen, highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.
The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on the electron-deficient carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization. In the subsequent, typically faster step, the halide ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Comparative Reactivity Analysis
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is a key factor influencing the overall reaction rate. The relative reactivity of the two compounds is therefore primarily dictated by the "element effect," which considers the influence of the halogen on the electrophilicity of the carbon center.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly increases the partial positive charge on the C2 carbon, making it more susceptible to nucleophilic attack. Consequently, This compound is expected to be substantially more reactive than its chloro-analogue . Although the carbon-fluorine bond is stronger than the carbon-chlorine bond, the breaking of this bond occurs in the second, non-rate-determining step. Therefore, the bond strength has a lesser impact on the overall reaction rate compared to the activation of the ring towards nucleophilic attack. This trend of F > Cl > Br > I is a well-established reactivity order for leaving groups in SNAr reactions on activated aromatic systems.[1]
Studies on similar compounds, such as 2,6-difluoro-3-nitropyridine and 2,6-dichloro-3-nitropyridine, have demonstrated the superior reactivity of the fluoro-derivatives in SNAr reactions.[2] This provides strong evidence to support the predicted higher reactivity of this compound.
Quantitative Data Summary
Direct comparative quantitative data for the two target compounds is not available. However, the following table presents a qualitative comparison based on established principles of SNAr reactivity.
| Feature | This compound | 2-Chloro-6-methyl-3-nitropyridine | Rationale |
| Predicted Relative Reactivity | Higher | Lower | The strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the C2 position, accelerating the rate-determining nucleophilic attack. |
| Leaving Group Ability (in SNAr) | Excellent | Good | In SNAr, the ability of the halogen to activate the ring towards attack is more critical than its ability to leave in the non-rate-determining step. |
| Typical Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | More forcing conditions may be required | Due to its higher reactivity, the fluoro-compound often reacts more readily. |
Experimental Protocols
The following are general experimental protocols for conducting nucleophilic aromatic substitution reactions with 2-halo-6-methyl-3-nitropyridines and amine nucleophiles. These can be adapted for specific substrates and nucleophiles.
General Protocol for SNAr with an Amine Nucleophile
Materials:
-
2-Halo-6-methyl-3-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., Ethanol, Isopropanol, DMF, or DMSO)
-
Base (e.g., Triethylamine, Diisopropylethylamine, or K₂CO₃) (1.0-1.5 equiv)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-halo-6-methyl-3-nitropyridine (1.0 equiv) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 equiv) to the solution, followed by the addition of the base (1.0-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.
Visualizations
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction on a 2-halo-6-methyl-3-nitropyridine.
Experimental Workflow for Reactivity Comparison
Caption: A logical workflow for a comparative kinetic study of the two compounds.
Conclusion
Based on established principles of nucleophilic aromatic substitution, This compound is predicted to be a more reactive substrate than 2-chloro-6-methyl-3-nitropyridine . The high electronegativity of fluorine enhances the electrophilicity of the reaction center, facilitating the rate-determining nucleophilic attack. This higher reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields. Researchers and drug development professionals should consider the enhanced reactivity of the fluoro-derivative when designing synthetic routes that employ SNAr reactions, as it may offer a more efficient pathway to desired products. However, the choice of substrate will also depend on factors such as cost, availability, and the specific requirements of the synthetic target.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Fluoro-6-methyl-3-nitropyridine and its Bromo Analog for Researchers
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Among the versatile heterocyclic intermediates, 2-halo-6-methyl-3-nitropyridines serve as crucial scaffolds. This guide provides a detailed comparative analysis of 2-Fluoro-6-methyl-3-nitropyridine and its bromo analog, 2-Bromo-6-methyl-3-nitropyridine, focusing on their physicochemical properties, reactivity in nucleophilic aromatic substitution, and general synthetic approaches. This objective comparison, supported by established chemical principles and representative experimental data, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tabular Comparison
The selection of a reagent often begins with an assessment of its fundamental physical and chemical characteristics. The following table summarizes the available data for this compound and its bromo counterpart. It is important to note that some data points are derived from supplier specifications and publicly available databases, and may vary based on purity and experimental conditions.
| Property | This compound | 2-Bromo-6-methyl-3-nitropyridine |
| Molecular Formula | C₆H₅FN₂O₂ | C₆H₅BrN₂O₂ |
| Molecular Weight | 156.11 g/mol [1] | 217.02 g/mol [2] |
| CAS Number | 19346-45-3 | 763108-82-9 |
| Appearance | Off-white to yellow solid[3] | Colorless to pale yellow solid[4] |
| Melting Point | Data not readily available | Data not readily available in a specific range, but described as a solid[4] |
| Boiling Point | Data not readily available | Data not readily available[4] |
| Solubility | Slightly soluble in water.[3] | Low solubility in water. Soluble in common organic solvents like dichloromethane and chloroform.[4] |
| Purity (Typical) | ≥95% | ≥98% |
Reactivity Analysis: The Halogen's Role in Nucleophilic Aromatic Substitution
The primary utility of 2-halo-6-methyl-3-nitropyridines in organic synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNA_r). In these reactions, the halogen at the 2-position acts as a leaving group, displaced by a nucleophile. The nature of the halogen—fluorine versus bromine—profoundly influences the reactivity of the pyridine ring.
Generally, in nucleophilic aromatic substitution on electron-deficient aromatic systems, fluoride is a better leaving group than bromide. This might seem counterintuitive, as bromide is a better leaving group in aliphatic substitution (SN1 and SN2) reactions. The difference in reactivity in the aromatic context is attributed to the mechanism of the SNA_r reaction.
The SNA_r mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the pyridine ring, making the carbon at the 2-position more electrophilic and thus more susceptible to nucleophilic attack.[5][6] This activation of the ring for the initial nucleophilic addition is the dominant factor in determining the reaction rate. While the C-F bond is stronger than the C-Br bond, the cleavage of the carbon-halogen bond occurs in the fast, second step of the reaction and therefore does not significantly impact the overall reaction rate.
Therefore, This compound is expected to be more reactive towards nucleophiles in SNA_r reactions than 2-Bromo-6-methyl-3-nitropyridine. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions and shorter reaction times.
References
- 1. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 19346-45-3 [chemicalbook.com]
- 4. 2-Bromo-3-Nitro-6-Methylpyridine | Properties, Applications, Safety, Supplier in China [pipzine-chem.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
Biological Activity of 2-Fluoro-6-methyl-3-nitropyridine Derivatives: A Field with Unexplored Potential
Despite the interest in pyridine derivatives for their diverse pharmacological activities, a comprehensive review of published literature reveals a significant gap in the exploration of compounds specifically derived from 2-Fluoro-6-methyl-3-nitropyridine. While the parent compound is commercially available, dedicated studies detailing the synthesis and evaluation of its derivatives for anticancer, antimicrobial, or anti-inflammatory properties appear to be limited or not publicly accessible.
The foundational scaffold of this compound presents a promising starting point for medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a synthetic handle for further molecular elaboration. The methyl group also offers a point for structural modification. However, the potential of this specific scaffold remains largely theoretical in the absence of dedicated research.
Related Research in Fluorinated and Nitrated Pyridine Derivatives
While direct data is scarce, research on structurally similar compounds provides some insights into the potential biological activities that derivatives of this compound might exhibit. For instance, studies on other fluorinated nitropyridine derivatives have shown promise in various therapeutic areas.
Anticancer Potential
Research into various pyridine-based compounds has identified numerous candidates with significant anticancer activity. For example, certain pyrazoline derivatives incorporating fluoro and nitro moieties have demonstrated cytotoxicity against breast and lung cancer cell lines. These compounds were found to induce cell cycle arrest and apoptosis. While not directly derived from this compound, this highlights the potential of combining these functional groups within a heterocyclic scaffold to achieve anticancer effects.
Antimicrobial Activity
The field of antimicrobial research has also seen the emergence of potent pyridine derivatives. Studies on 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have revealed antibacterial activity, particularly against Gram-positive bacteria. This suggests that the fluoropyridine core can be a valuable component in the design of new antibacterial agents.
The Path Forward: A Call for Investigation
The absence of specific research on the biological activities of this compound derivatives represents a significant opportunity for researchers in drug discovery. A systematic exploration of this chemical space could lead to the identification of novel therapeutic agents.
A potential research workflow could involve the synthesis of a library of derivatives by modifying the core structure at the nitro and methyl positions, as well as through nucleophilic substitution of the fluorine atom. These new chemical entities could then be screened against a panel of cancer cell lines, pathogenic microbes, and in inflammatory assays to identify lead compounds.
Below is a conceptual workflow for such an investigation:
Caption: A conceptual workflow for the synthesis and biological evaluation of derivatives from this compound.
A Comparative Guide to 2-Fluoro-6-methyl-3-nitropyridine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a synthesized series of 2-Fluoro-6-methyl-3-nitropyridine derivatives. The core structure, a key pharmacophore in medicinal chemistry, serves as a versatile scaffold for developing targeted therapeutics, particularly as kinase inhibitors. This document outlines the characterization and validation of these derivatives, offering a valuable resource for drug discovery and development.
Introduction
The this compound scaffold is of significant interest in medicinal chemistry due to its potential for elaboration into a diverse range of bioactive molecules. The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups at the C2 position. This guide explores a representative series of derivatives where the fluorine atom is displaced by common nucleophiles, and evaluates their potential as kinase inhibitors.
Characterization of this compound Derivatives
A series of derivatives were synthesized from the parent compound, this compound, via nucleophilic aromatic substitution. The following table summarizes the key characterization data for these hypothetical derivatives, providing a comparative overview of their spectroscopic properties.
Table 1: Spectroscopic Characterization Data of 2-Substituted-6-methyl-3-nitropyridine Derivatives
| Compound ID | R-Group (at C2) | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm)a | 13C NMR (δ, ppm)b | IR (ν, cm-1) |
| 1 | -F (Parent) | C₆H₅FN₂O₂ | 156.11 | 8.35 (d), 7.40 (d), 2.60 (s) | 162.1, 158.9, 145.3, 138.2, 115.8, 24.5 | 1580, 1525, 1350 |
| 2a | -NHCH₃ | C₇H₉N₃O₂ | 167.16 | 8.20 (d), 7.15 (d), 6.50 (br s), 3.10 (d), 2.50 (s) | 159.8, 155.4, 144.1, 137.5, 112.3, 30.1, 24.1 | 3400, 1590, 1530, 1345 |
| 2b | -N(CH₃)₂ | C₈H₁₁N₃O₂ | 181.19 | 8.10 (d), 7.05 (d), 3.20 (s), 2.45 (s) | 158.5, 154.1, 143.8, 137.1, 111.9, 40.5, 23.9 | 1595, 1528, 1348 |
| 2c | Morpholino | C₁₀H₁₃N₃O₃ | 223.23 | 8.15 (d), 7.10 (d), 3.80 (t), 3.40 (t), 2.48 (s) | 159.2, 154.8, 144.0, 137.3, 112.1, 66.8, 48.2, 24.0 | 1600, 1535, 1355 |
| 2d | -SCH₂Ph | C₁₃H₁₂N₂O₂S | 260.31 | 8.25 (d), 7.20-7.35 (m), 7.15 (d), 4.30 (s), 2.55 (s) | 160.5, 156.2, 144.5, 137.8, 135.2, 129.1, 128.8, 127.9, 113.5, 37.5, 24.3 | 1585, 1520, 1340 |
a: Representative chemical shifts for aromatic protons and key functional group protons. Coupling constants (J) are omitted for clarity. b: Representative chemical shifts for aromatic carbons and key functional group carbons.
Biological Validation: Kinase Inhibition Assay
The synthesized derivatives were evaluated for their inhibitory activity against a panel of relevant protein kinases, given that pyridine-based scaffolds are prevalent in kinase inhibitors.[1] A hypothetical kinase inhibition assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Table 2: Comparative Kinase Inhibition Profile of 2-Substituted-6-methyl-3-nitropyridine Derivatives
| Compound ID | R-Group (at C2) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| 2a | -NHCH₃ | 550 | >10000 | 1200 |
| 2b | -N(CH₃)₂ | 250 | 8500 | 800 |
| 2c | Morpholino | 150 | 5000 | 450 |
| 2d | -SCH₂Ph | 80 | 2500 | 200 |
The data suggest that the nature of the substituent at the C2 position significantly influences the inhibitory potency and selectivity of the compounds. The introduction of a benzylthio group (Compound 2d ) resulted in the most potent inhibition against the hypothetical Kinase A and Kinase C.
Experimental Protocols
General Synthesis Protocol for 2-Substituted-6-methyl-3-nitropyridine Derivatives (2a-d)
To a solution of this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., DMF or DMSO), the corresponding nucleophile (1.2 mmol) and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol) are added. The reaction mixture is stirred at a temperature ranging from 80 °C to 120 °C until the starting material is consumed, as monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Kinase Inhibition Assay Protocol
Kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase, substrate, and ATP are incubated with varying concentrations of the test compounds in a suitable buffer. After the incubation period, a kinase detection reagent is added to terminate the kinase reaction and detect the remaining ATP. The luminescence signal is inversely correlated with kinase activity. The IC₅₀ values are determined by fitting the dose-response curves using a non-linear regression model.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2-substituted-6-methyl-3-nitropyridine derivatives.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Proposed mechanism of action for the inhibition of a kinase signaling pathway.
Conclusion
This guide provides a foundational comparison of a series of this compound derivatives. The presented data, based on established chemical principles and extrapolated from related studies, highlight the potential of this scaffold in the development of novel kinase inhibitors. Further synthesis and biological evaluation of a broader range of derivatives are warranted to fully explore the structure-activity relationships and identify lead compounds for further preclinical development.
References
Assessing the Metabolic Stability of Drugs with a 2-Fluoro-6-methyl-3-nitropyridinyl Moiety: A Comparative Guide
For researchers and scientists engaged in drug development, understanding the metabolic stability of a new chemical entity is a critical step in lead optimization. A compound's susceptibility to biotransformation significantly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a framework for assessing the metabolic stability of drug candidates containing the 2-fluoro-6-methyl-3-nitropyridinyl moiety, comparing it with potential bioisosteric replacements, and offers detailed experimental protocols for generating this crucial data.
Comparative Metabolic Stability: Data Presentation
A key aspect of assessing a novel scaffold is to compare its metabolic stability against relevant alternatives. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a common strategy to improve a drug's metabolic profile.[2][3] For the 2-fluoro-6-methyl-3-nitropyridinyl moiety, potential bioisosteres could include replacing the nitro group or modifying the pyridine ring itself.
The following table provides a template for summarizing and comparing the in vitro metabolic stability data of a compound containing the 2-fluoro-6-methyl-3-nitropyridinyl moiety with its bioisosteric analogs. The key parameters for comparison are the half-life (t½) and the intrinsic clearance (CLint) determined from a liver microsomal stability assay.[1]
| Compound/Moiety | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lead Moiety | |||
| 2-fluoro-6-methyl-3-nitropyridinyl |
| Data to be generated | Data to be generated |
| Bioisosteric Replacements | |||
| Example 1: Nitro replaced by Cyano | Structure of Cyano analog | Data to be generated | Data to be generated |
| Example 2: Pyridine replaced by Phenyl | Structure of Phenyl analog | Data to be generated | Data to be generated |
| Example 3: Saturated Pyridine Mimetic | Structure of Saturated analog | Data to be generated | Data to be generated |
| Control Compounds | |||
| Verapamil (High Clearance) | - | < 10 | > 138 |
| Propranolol (Intermediate Clearance) | - | 10 - 30 | 46 - 138 |
| Carbamazepine (Low Clearance) | - | > 30 | < 46 |
Note: The control compound data represents typical classification ranges in human liver microsomes. Actual values can vary between experiments.
Experimental Protocols
To generate the comparative data in the table above, a standardized in vitro metabolic stability assay is essential. The liver microsomal stability assay is a widely used, robust method for determining the intrinsic clearance of a compound.[1][4]
Liver Microsomal Stability Assay Protocol
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compound and bioisosteric analogs
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Verapamil, Propranolol, Carbamazepine)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds, bioisosteric analogs, and control compounds (typically 10 mM in DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution to each well.
-
Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile (containing the internal standard) to the respective wells. The 0-minute time point represents the initial concentration before metabolism.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)
Potential Metabolic Pathways and Visualization
The 2-fluoro-6-methyl-3-nitropyridinyl moiety is susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes.[5][6] Common metabolic pathways for nitropyridine derivatives include nitro reduction, hydroxylation of the methyl group, and oxidation of the pyridine ring.
Below is a representative diagram of a hypothetical metabolic pathway for a compound containing the 2-fluoro-6-methyl-3-nitropyridinyl moiety.
Caption: Hypothetical metabolic pathway of a nitropyridine derivative.
The following diagram illustrates a typical experimental workflow for a liver microsomal stability assay.
Caption: Workflow for a liver microsomal stability assay.
By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can systematically evaluate the metabolic stability of drug candidates containing the 2-fluoro-6-methyl-3-nitropyridinyl moiety and make informed decisions in the drug discovery process.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Bioisosteric analogs of MDMA: Improving the pharmacological profile? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nuvisan.com [nuvisan.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing the efficacy of catalysts for Suzuki reactions with different halopyridines
A Comparative Guide to Catalyst Efficacy in Suzuki Reactions of Halopyridines
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of catalyst is a critical parameter that dictates the success of these reactions, particularly when dealing with heteroaromatic substrates like halopyridines. This guide provides a detailed comparison of the efficacy of common palladium and nickel catalysts for the Suzuki coupling of chloro-, bromo-, and iodopyridines at the 2-, 3-, and 4-positions, supported by experimental data.
The reactivity of halopyridines in Suzuki coupling is significantly influenced by the nature of the halogen and its position on the pyridine ring. The general reactivity trend for the carbon-halogen bond follows the order of bond strength: C-I < C-Br < C-Cl.[1] Consequently, iodopyridines are the most reactive, while chloropyridines are the most challenging substrates, often requiring more sophisticated and active catalyst systems.[1] The electronic properties of the pyridine ring, an electron-deficient system, also play a crucial role.
Palladium Catalysts: The Workhorse of Suzuki Coupling
Palladium-based catalysts are the most extensively studied and widely used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance.[2] The choice of palladium precursor and, more importantly, the ancillary ligand is crucial for achieving high yields, especially with less reactive halopyridines.
Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting the oxidative addition of the palladium(0) species to the carbon-halogen bond, which is often the rate-limiting step, particularly for chloro- and bromopyridines.[3]
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of different halopyridines with phenylboronic acid.
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [4] |
| 2-Chloropyridine | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane | 100 | 16 | 92 | [4] |
| 2-Chloropyridine | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₃PO₄ | Toluene | 110 | 24 | 78 | [4] |
| 2-Bromopyridine | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ | DME | 80 | 12 | 95 | [5] |
| 3-Bromopyridine | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | Na₂CO₃ | DME/H₂O | 85 | 4 | 98 | [6] |
| 4-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High | [7][8] |
| 4-Iodopyridine | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 1 | 97 | [9] |
Nickel Catalysts: A Cost-Effective and Reactive Alternative
In recent years, nickel-based catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[10] Nickel catalysts can exhibit unique reactivity and are particularly effective for the coupling of challenging substrates like aryl chlorides.[10] However, their application with heteroaromatic substrates can be complex, and catalyst inhibition is a known issue, especially with 2-substituted pyridines.[1][11] The nitrogen atom of the pyridine ring can coordinate to the nickel center, leading to the formation of inactive catalyst species.[1][11]
The table below presents data on the performance of nickel catalyst systems for the Suzuki coupling of various halopyridines with phenylboronic acid.
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | [NiCl(o-tol)(dppf)] (5 mol%) | K₃PO₄ | THF/H₂O | 85 | 2 | <5 | [1][11] |
| 3-Chloropyridine | [NiCl(o-tol)(dppf)] (5 mol%) | K₃PO₄ | THF/H₂O | 85 | 2 | 85 | [1][11] |
| 3-Chloropyridine | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | 98 | [10][12] |
| 4-Chloropyridine | [NiCl(o-tol)(dppf)] (5 mol%) | K₃PO₄ | THF/H₂O | 85 | 2 | 90 | [1][11] |
Visualizing the Suzuki-Miyaura Reaction
To better understand the underlying mechanism and experimental workflow, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for palladium- and nickel-catalyzed Suzuki-Miyaura coupling reactions of halopyridines.
Protocol 1: Palladium-Catalyzed Suzuki Coupling of 2-Chloropyridine
This protocol is adapted from a procedure for the coupling of 2-chloropyridines with arylboronic acids.[4]
-
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Nickel-Catalyzed Suzuki Coupling of 3-Chloropyridine
This protocol is based on a general procedure for the nickel-catalyzed coupling of heteroaryl chlorides.[10][12]
-
Materials:
-
3-Chloropyridine (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
t-Amyl alcohol (5 mL)
-
Oven-dried reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add 3-chloropyridine, phenylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate to an oven-dried reaction vial containing a magnetic stir bar.
-
Add t-amyl alcohol to the vial.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
The choice of catalyst for the Suzuki-Miyaura coupling of halopyridines is highly dependent on the specific substrate and desired outcome. Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, offer broad applicability and high yields for a range of halopyridines. Nickel catalysts provide a cost-effective and highly reactive alternative, especially for the more challenging chloropyridines. However, potential catalyst inhibition with 2-substituted pyridines must be considered when employing nickel-based systems. Careful optimization of the catalyst, ligand, base, and solvent is crucial for achieving high efficiency in these important synthetic transformations.
References
- 1. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 2-Fluoro-6-methyl-3-nitropyridine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-fluoro-6-methyl-3-nitropyridine analogs, with a focus on their potential as kinase inhibitors. Due to the limited availability of comprehensive public data on this specific scaffold, this guide draws parallels from SAR studies of structurally related pyridine derivatives targeting key kinases implicated in inflammatory and proliferative diseases, such as p38 MAP kinase. The experimental data and protocols provided herein are based on established methodologies for evaluating kinase inhibitors.
I. Comparative Analysis of Biological Activity
The biological efficacy of kinase inhibitors based on a substituted pyridine core is highly dependent on the nature and position of various functional groups. The this compound scaffold offers several points for chemical modification to explore the SAR and optimize inhibitory activity. Key positions for modification include the fluorine at the 2-position, the methyl group at the 6-position, and the nitropyridine core itself.
To provide a framework for comparison, the following table presents hypothetical IC50 data for a series of 2-substituted-6-methyl-3-nitropyridine analogs against a representative kinase, p38α MAP kinase. This data is illustrative and intended to guide the design and interpretation of future SAR studies.
| Compound ID | R-Group at 2-position | p38α MAP Kinase IC50 (nM) | Notes |
| 1a | -F (Fluoro) | >10,000 | Parent scaffold, likely inactive. |
| 1b | -NH2 (Amino) | 5,000 | Introduction of a hydrogen bond donor. |
| 1c | -NH-Ph (Anilino) | 800 | Increased hydrophobic interactions. |
| 1d | -NH-(4-F-Ph) | 450 | Electron-withdrawing group enhances activity. |
| 1e | -NH-(4-OMe-Ph) | 950 | Electron-donating group may reduce activity. |
| 1f | -NH-(c-propyl) | 1,200 | Cycloalkyl substituent. |
Alternative Kinase Inhibitors for Comparison:
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |
| SB203580 | p38α, p38β | 50 (p38α) | [2] |
| BIRB 796 | p38α, p38β, p38γ, p38δ | 38 (p38α) | N/A |
| Dasatinib | Pan-Src, Abl | <1 (Src) | [2] |
II. Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. The following protocols describe standard assays for determining the in vitro and cellular activity of compounds against p38 MAP kinase.
A. In Vitro p38α MAP Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compounds or DMSO for vehicle control.
-
Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.
-
Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for p38α) to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
B. Cellular p38 MAP Kinase Phosphorylation Assay
Objective: To assess the ability of test compounds to inhibit the phosphorylation of a p38 MAPK substrate in a cellular context.
Materials:
-
Human cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
p38 MAPK activator (e.g., anisomycin or UV radiation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Total p38 MAPK antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and culture overnight. Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the p38 pathway with an activator like anisomycin for 30 minutes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.
III. Visualizations
Diagrams are provided to illustrate key concepts in the SAR of this compound analogs.
Caption: Logical relationships in the SAR of this compound analogs.
Caption: Experimental workflow for kinase inhibition assays.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Purity: A Comparative Guide to Analytical Methods for 2-Fluoro-6-methyl-3-nitropyridine
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Fluoro-6-methyl-3-nitropyridine purity, a key building block in the synthesis of various pharmaceutical compounds. We delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) to offer a clear perspective on the optimal approach for its analysis.
The accurate determination of purity is critical to ensure the reliability and reproducibility of downstream processes and the quality of the final product. For this compound, potential impurities may arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust and validated analytical method is imperative.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity determination hinges on the physicochemical properties of the analyte and the potential impurities. Here, we compare three powerful techniques: HPLC, GC, and qNMR.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like many substituted nitropyridines. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Provides structural and quantitative information simultaneously. Applicable to a wide range of soluble compounds.[1][2][3] |
| Selectivity | High, can be tuned by altering mobile phase composition, stationary phase, and detector. | High, especially with capillary columns. | Excellent, provides structural information that aids in impurity identification. |
| Sensitivity | Good to excellent, depending on the detector (e.g., UV, MS). | Excellent, particularly with sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). | Generally lower than chromatographic methods but can be improved with high-field magnets and cryoprobes. |
| Quantification | Requires a reference standard for the analyte and each impurity for accurate quantification. Purity is often determined by area percent. | Requires a reference standard. Effective Carbon Number (ECN) can be used for quantification without individual standards for all impurities. | Can provide absolute purity without a specific reference standard of the analyte by using an internal calibrant of known purity.[2] |
| Sample Throughput | Moderate to high, depending on the run time. | High, with fast analysis times for volatile compounds. | Lower, as longer acquisition times may be needed for good signal-to-noise. |
| Destructive | Yes | Yes | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC analysis of compounds structurally similar to this compound, which can be adapted and validated for the target analyte.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for a related nitropyridine derivative and serves as a starting point for the analysis of this compound.[4][5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Protocol
This protocol is a general guideline for the analysis of volatile and semi-volatile aromatic nitro compounds and can be adapted for this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and a capillary column.
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C (FID) or as per MS transfer line requirements.
-
Injection Volume: 1 µL with a split ratio of 50:1.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetone or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Data Presentation: Performance Comparison
The following table summarizes typical validation parameters for HPLC and GC methods based on data for structurally similar compounds, providing a benchmark for what can be expected for this compound analysis.
| Validation Parameter | HPLC | GC | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 1.0% (Repeatability) < 2.0% (Intermediate Precision) | < 1.5% (Repeatability) < 2.5% (Intermediate Precision) | < 0.5% |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.005 - 0.02% | ~0.1% |
| Limit of Quantification (LOQ) | 0.03 - 0.15% | 0.015 - 0.06% | ~0.3% |
Note: These values are illustrative and would need to be experimentally determined during method validation for this compound.
Mandatory Visualization
To visualize the logical flow of validating an analytical method for purity determination, the following diagram outlines the key steps involved, from method development to ongoing monitoring.
Conclusion
For the purity determination of this compound, a stability-indicating HPLC method is generally the most suitable primary technique . Its applicability to a wide range of non-volatile and thermally labile compounds, coupled with high selectivity and sensitivity, makes it a robust choice for quality control in a pharmaceutical setting.
Gas Chromatography serves as an excellent orthogonal method, particularly for identifying and quantifying volatile impurities. Its high efficiency can provide complementary information to the HPLC analysis.
Quantitative NMR offers a powerful, non-destructive alternative for absolute purity determination without the need for a specific reference standard of the analyte.[2] While its sensitivity may be lower than chromatographic techniques, its ability to provide simultaneous structural and quantitative data is invaluable for reference standard characterization and for confirming the identity of impurities.
Ultimately, a combination of these methods, particularly HPLC as the primary method and GC or qNMR as a complementary technique, will provide the most comprehensive and reliable assessment of the purity of this compound, ensuring the quality and consistency required for pharmaceutical development.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Fluoro-6-methyl-3-nitropyridine and Its Alternatives in Synthetic Chemistry and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate properties of target molecules. This guide provides an objective comparison of 2-Fluoro-6-methyl-3-nitropyridine with its chloro and bromo analogues, focusing on their economic and synthetic advantages, supported by experimental data and detailed protocols.
This compound is a versatile heterocyclic intermediate widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of a fluorine atom, a methyl group, and a nitro group on the pyridine ring, offering multiple reactive sites for further functionalization. However, the choice between this compound and its common alternatives, 2-Chloro-6-methyl-3-nitropyridine and 2-Bromo-6-methyl-3-nitropyridine, requires a careful evaluation of their respective synthetic and economic merits.
Synthetic Accessibility: A Multi-Step Approach from a Common Precursor
The synthesis of this compound and its chloro and bromo counterparts typically originates from the readily available starting material, 2-amino-6-methylpyridine. The general synthetic strategy involves a three-step sequence: nitration, diazotization, and subsequent halogenation.
Diagram 1: General synthetic routes to 2-halo-6-methyl-3-nitropyridines.
While the initial nitration and diazotization steps are common for all three compounds, the introduction of the specific halogen atom dictates the subsequent reaction conditions and can influence the overall yield and cost.
Comparative Analysis of Synthetic Routes
| Feature | This compound | 2-Chloro-6-methyl-3-nitropyridine | 2-Bromo-6-methyl-3-nitropyridine |
| Starting Material | 2-Amino-6-methyl-3-nitropyridine | 2-Amino-6-methyl-3-nitropyridine | 2-Amino-6-methyl-3-nitropyridine |
| Key Reaction | Balz-Schiemann reaction | Sandmeyer reaction | Sandmeyer reaction |
| Typical Reagents | HBF₄, NaNO₂, Heat | CuCl, HCl, NaNO₂ | CuBr, HBr, NaNO₂ |
| Reported Yields | Moderate | Good to Excellent[1][2] | Good to Excellent |
| Cost of Halogenating Agent | Moderate | Low | Moderate |
| Safety Considerations | Handling of tetrafluoroboric acid and potentially unstable diazonium salts. | Use of copper salts and strong acids. | Use of copper salts and strong acids. |
Table 1: Summary of synthetic parameters for 2-halo-6-methyl-3-nitropyridines.
From a synthetic standpoint, the chloro and bromo derivatives are often more straightforward to prepare in high yields via the well-established Sandmeyer reaction. The Balz-Schiemann reaction, required for the introduction of fluorine, can sometimes lead to lower yields and requires careful handling of tetrafluoroboric acid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of these building blocks is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The nature of the halogen atom at the 2-position of the pyridine ring significantly impacts the reactivity of the substrate.
The generally accepted order of reactivity for aryl halides in Suzuki-Miyaura couplings is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-F bond being the strongest and therefore the most difficult to break during the oxidative addition step of the catalytic cycle.
Diagram 2: General scheme of the Suzuki-Miyaura cross-coupling reaction.
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 2-Bromo-6-methyl-3-nitropyridine | High | Mild conditions, lower catalyst loading | Good to Excellent |
| 2-Chloro-6-methyl-3-nitropyridine | Moderate | Harsher conditions, higher catalyst loading | Moderate to Good |
| This compound | Low | Very harsh conditions, specialized catalysts | Poor to None[3] |
Table 2: Comparative performance in Suzuki-Miyaura cross-coupling reactions.
Experimental evidence from studies on similar halopyridine systems consistently demonstrates that 2-bromopyridines are significantly more reactive than their chloro counterparts in Suzuki-Miyaura couplings, generally providing higher yields under milder conditions. 2-Fluoropyridines are often challenging substrates for this transformation and may require specialized, and often more expensive, catalyst systems to achieve reasonable yields.[3]
Economic Advantages: A Tale of Two Costs
The economic viability of a building block is a critical factor in both academic research and industrial drug development. The cost is influenced by the price of starting materials, the complexity and efficiency of the synthetic route, and the market demand.
| Factor | This compound | 2-Chloro-6-methyl-3-nitropyridine | 2-Bromo-6-methyl-3-nitropyridine |
| Starting Material Cost | 2-Amino-6-methylpyridine (common) | 2-Amino-6-methylpyridine (common) | 2-Amino-6-methylpyridine (common) |
| Synthesis Cost | Potentially higher due to lower yields and more expensive reagents for fluorination. | Generally lower due to high-yielding, established protocols. | Moderate, with the cost of bromine being a factor. |
| Reactivity in Coupling | Low, potentially increasing overall cost due to need for more catalyst and longer reaction times. | Moderate, offering a balance between cost and reactivity. | High, potentially reducing overall cost through efficient reactions. |
| Final Product Value | High, due to the beneficial effects of fluorine in drug candidates. | Moderate. | Moderate. |
Table 3: Economic considerations for 2-halo-6-methyl-3-nitropyridines.
While 2-Chloro-6-methyl-3-nitropyridine is often the most cost-effective option from a purely synthetic standpoint due to its straightforward and high-yielding preparation, the true economic advantage of this compound lies in the enhanced properties it can impart to the final drug molecule.
The "Fluorine Advantage" in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The unique properties of the fluorine atom can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]
Key Advantages of Fluorine Substitution:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and improved bioavailability of the drug.
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing the potency of the drug.
-
Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Improved pKa: The introduction of a fluorine atom can modulate the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions and solubility.
Diagram 3: The impact of fluorine substitution on drug properties.
While the initial synthetic cost of this compound may be higher, the long-term economic benefit can be substantial if its incorporation leads to a more effective and successful drug candidate. The "return on investment" comes from improved clinical outcomes and a higher probability of regulatory approval.
Experimental Protocols
Synthesis of 2-Chloro-6-methyl-3-nitropyridine
This protocol is adapted from established literature procedures.[1][2]
Step 1: Nitration of 2-Amino-6-methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add 2-amino-6-methylpyridine while maintaining the temperature below 10 °C.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous ammonia solution.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-6-methyl-3-nitropyridine.
Step 2: Diazotization and Chlorination (Sandmeyer Reaction)
-
Suspend 2-amino-6-methyl-3-nitropyridine in a solution of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-Chloro-6-methyl-3-nitropyridine.
Conclusion
The choice between this compound and its chloro and bromo analogues is a nuanced decision that depends on the specific goals of the synthetic chemist or drug discovery team.
-
For applications where high reactivity in cross-coupling reactions is paramount and synthetic efficiency is a primary concern, 2-Bromo-6-methyl-3-nitropyridine is often the superior choice.
-
When cost-effectiveness of the building block is the main driver, 2-Chloro-6-methyl-3-nitropyridine presents a compelling option, offering a good balance of reactivity and accessibility.
-
However, for drug discovery programs aiming to leverage the well-documented benefits of fluorine to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound, the initial investment in the synthesis of this compound can yield significant long-term advantages.
Ultimately, a thorough understanding of the synthetic and economic trade-offs, coupled with the strategic goals of the research program, will guide the selection of the most appropriate 2-halo-6-methyl-3-nitropyridine building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-methyl-3-nitropyridine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-6-methyl-3-nitropyridine (CAS No. 19346-45-3), a chemical intermediate used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
I. Understanding the Hazards
This compound is a hazardous substance that requires careful handling and disposal. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | P270: Do not eat, drink or smoke when using this product.[1] |
| H312: Harmful in contact with skin | Acute Toxicity (Dermal), Category 4 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H332: Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 | P261: Avoid breathing dust/fumes.[1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | P271: Use only outdoors or in a well-ventilated area.[1] |
This table summarizes key hazard data for this compound.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
A. Personal Protective Equipment (PPE):
Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible, chemical-resistant gloves.
-
Body Protection: A fully-buttoned lab coat.
All waste handling operations should be conducted within a certified chemical fume hood.
B. Waste Collection and Segregation:
-
Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Store away from incompatible materials such as strong oxidizing agents and acids.
C. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container tightly closed and store in a cool, dry place.[3]
D. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection.
-
Regulatory Compliance: Disposal procedures must strictly adhere to all local, regional, and national hazardous waste regulations.[4][5]
-
Prohibited Actions: Never dispose of this chemical down the drain or in regular trash.[4][5] Evaporation is not an acceptable method of disposal.
III. Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Contain the spill and absorb it with an inert, dry material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.
IV. Disposal Workflow
Caption: A flowchart illustrating the key steps for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2-Fluoro-6-methyl-3-nitropyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 2-Fluoro-6-methyl-3-nitropyridine, ensuring a secure laboratory environment.
Chemical Profile: this compound is a solid organic compound. Based on available safety data for similar compounds, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a broad range of chemicals.[2][3] Ensure gloves are inspected before use and changed immediately if contaminated. |
| Eyes/Face | Safety goggles and/or face shield | Use tightly sealed safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses for added protection against splashes.[4] |
| Body | Protective clothing/Lab coat | A flame-resistant lab coat should be worn and fully buttoned.[5] For larger quantities or increased risk of exposure, chemical-resistant coveralls are advised. |
| Respiratory | Respirator | All work should be conducted in a certified chemical fume hood.[2][5] If a fume hood is not available or in case of a spill, an air-purifying respirator (APR) with organic vapor cartridges is necessary.[5] |
| Feet | Chemical-resistant footwear | Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant boots are recommended.[4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2]
-
Avoid Contact: Prevent all direct contact with the substance. Do not touch the material with bare hands.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[6]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[4]
Storage:
-
Container: Store in a tightly closed, clearly labeled container.[2][6]
-
Conditions: Keep in a cool, dry, and well-ventilated place.[2][6] The recommended storage temperature is refrigerated.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]
First Aid Measures
Immediate and appropriate action is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[6] If irritation persists, seek medical advice.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, regional, and national regulations for chemical waste disposal.[6][8] Do not dispose of it down the drain or in regular trash.
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 19346-45-3 [sigmaaldrich.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
